molecular formula C11H14O3 B1200341 2-Hydroxy-3-isopropyl-6-methylbenzoic acid CAS No. 548-51-6

2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Cat. No.: B1200341
CAS No.: 548-51-6
M. Wt: 194.23 g/mol
InChI Key: FNWNGQGTFICQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-isopropyl-6-methylbenzoic acid is also referred as o-thymotic acid. Analgesic and antistress evaluation of o-thymotic acid in rat has been reported.>2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid is a monoterpenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWNGQGTFICQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1012-86-8 (mono-hydrochloride salt)
Record name o-Thymotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80203279
Record name o-Thymotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-51-6
Record name 2-Hydroxy-6-methyl-3-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Thymotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Thymotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Thymotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Thymotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isopropyl-6-methylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-THYMOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF566F3K7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid, a valuable molecule in medicinal chemistry and drug development. The primary synthesis route, the Kolbe-Schmitt reaction, is detailed, including a comprehensive experimental protocol, reaction mechanism, and relevant quantitative data.

Introduction

This compound, also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid, is a salicylic acid derivative with potential applications in various fields, including pharmaceuticals. Its structure, featuring a carboxylic acid group ortho to a hydroxyl group on a substituted benzene ring, makes it an attractive scaffold for the design of novel therapeutic agents. The synthesis of this and similar aromatic hydroxy acids is most effectively achieved through the Kolbe-Schmitt reaction.

The Kolbe-Schmitt Reaction: A Viable Synthetic Route

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenol.[1] The reaction proceeds by treating a phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification to yield the corresponding hydroxybenzoic acid.[1] For the synthesis of this compound, the readily available starting material is 2-isopropyl-5-methylphenol, commonly known as thymol.

The reaction mechanism involves the nucleophilic attack of the phenoxide ion on carbon dioxide. The resulting intermediate then undergoes tautomerization to form the more stable aromatic carboxylate, which is subsequently protonated to give the final product.

Experimental Protocol: Synthesis of this compound

3.1. Materials and Equipment

  • 2-isopropyl-5-methylphenol (Thymol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Carbon dioxide (CO2), high-purity grade

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4)

  • Anhydrous solvent (e.g., toluene or xylene, if necessary for a slurry reaction)

  • High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

3.2. Reaction Procedure

  • Preparation of the Phenoxide: In a suitable reaction vessel, dissolve a known quantity of thymol in a minimal amount of a suitable solvent or prepare a melt. Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to form the corresponding thymoxide salt.

  • Drying: Carefully remove any water present, as the reaction is sensitive to moisture. This can be achieved by azeotropic distillation with a suitable solvent or by heating the phenoxide under vacuum.

  • Carboxylation: Transfer the dry thymoxide to the high-pressure autoclave. Seal the reactor and purge with nitrogen gas to remove air. Pressurize the autoclave with carbon dioxide to the desired pressure (typically 5-100 atm).[2] Heat the reaction mixture to the appropriate temperature (generally between 125-250°C) with constant stirring.[1] Maintain these conditions for several hours to ensure complete carboxylation.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. The resulting solid is the sodium or potassium salt of this compound.

  • Acidification: Dissolve the salt in water and acidify the solution with a strong acid, such as concentrated HCl or H2SO4, until the solution is acidic to litmus paper. This will precipitate the free this compound.

  • Purification: Collect the crude product by filtration and wash it with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene). Dry the purified product in a vacuum oven.

3.3. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Quantitative Data

While a specific literature source providing a quantitative yield for the synthesis of this compound via the Kolbe-Schmitt reaction of thymol was not identified, a similar reaction involving the carboxylation of 5-methyl-2-isopropylphenol (an isomer of thymol) has been reported to proceed with a "quantitative" yield. The yield of the Kolbe-Schmitt reaction is highly dependent on the specific reaction conditions, including temperature, pressure, and reaction time. Optimization of these parameters is crucial for achieving high yields.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Melting Point 127-129 °C
¹H NMR Available
¹³C NMR Available
IR Spectrum Available
Mass Spectrum Available

Signaling Pathways and Experimental Workflows

To visually represent the synthesis process, a workflow diagram is provided below.

Synthesis_Workflow Thymol 2-Isopropyl-5-methylphenol (Thymol) Thymoxide Sodium/Potassium Thymoxide Thymol->Thymoxide Deprotonation Base Base (NaOH or KOH) Base->Thymoxide Carboxylate_Salt Sodium/Potassium 2-Hydroxy-3-isopropyl-6-methylbenzoate Thymoxide->Carboxylate_Salt Carboxylation CO2 Carbon Dioxide (CO2) (High Pressure, Heat) CO2->Carboxylate_Salt Final_Product This compound Carboxylate_Salt->Final_Product Acidification Acid Acid (HCl or H2SO4) Acid->Final_Product Purification Purification (Recrystallization) Final_Product->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization

Caption: Synthesis workflow for this compound.

Conclusion

The Kolbe-Schmitt reaction provides a direct and efficient method for the synthesis of this compound from thymol. This technical guide outlines a detailed experimental protocol based on established procedures for similar transformations. By carefully controlling the reaction parameters, researchers can achieve a high yield of the desired product. The information presented here serves as a valuable resource for scientists and professionals involved in organic synthesis and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of o-Thymotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Thymotic acid, also known as 2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid, is a salicylic acid derivative with potential applications in various scientific fields, including drug development, owing to its structural similarity to known active compounds.[1] A thorough understanding of its physicochemical properties is fundamental for its formulation, delivery, and interaction with biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of o-thymotic acid, detailed experimental protocols for their determination, and a visual representation of a general characterization workflow.

Core Physicochemical Properties

The essential physicochemical data for o-thymotic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid[2]
Synonyms o-Thymotinic acid, 3-Isopropyl-6-methylsalicylic acid, 3-Hydroxy-2-p-cymenecarboxylic acid[1][2]
CAS Number 548-51-6[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2][3]
Molecular Weight 194.23 g/mol [1][2][3]
Appearance Monoclinic prismatic needles[1]
Melting Point 127 °C[1]
Solubility Water: 1 g in 10 L at 20 °C.[1] Organic Solvents: Soluble in alcohol, ether, chloroform, benzene, and petroleum ether.[1]
Volatility Volatile with steam[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are generalized, yet detailed, protocols applicable to the characterization of organic acids like o-thymotic acid.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small sample of o-thymotic acid is finely ground into a powder using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[4] For a pure compound, this range is typically narrow.

Determination of Boiling Point (for liquids, but adaptable for decomposition temperature)

While o-thymotic acid is a solid at room temperature, this protocol is relevant for related liquid compounds or for determining decomposition temperature.

Apparatus:

  • Distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: A simple distillation apparatus is assembled. The sample is placed in the round-bottom flask with a few boiling chips.

  • Heating: The flask is gently heated.

  • Temperature Reading: The temperature is monitored. The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser.[4]

Determination of Aqueous Solubility

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Stirrer or shaker bath

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Sample Preparation: An excess amount of o-thymotic acid is added to a known volume of water in a flask.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of o-thymotic acid in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at different pH values.

Apparatus:

  • pH meter

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known amount of o-thymotic acid is dissolved in a known volume of water.

  • Titration: The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.[5]

  • Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of an organic acid like o-thymotic acid.

G Figure 1. General Experimental Workflow for Physicochemical Characterization A Compound Synthesis /Purification B Structural Confirmation (NMR, MS) A->B C Melting Point Determination B->C D Solubility Studies (Aqueous & Organic) B->D E pKa Determination (Potentiometric Titration) B->E F LogP Determination (Shake-flask/HPLC) B->F G Data Analysis & Property Summary C->G D->G E->G F->G H In-depth Technical Guide /Whitepaper G->H

General workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of o-thymotic acid. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a framework for the accurate and reproducible determination of these properties. A systematic approach to characterizing such compounds, as outlined in the experimental workflow, is indispensable for advancing research and development in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid (CAS Number: 548-51-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical information on 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. It is intended for research and development purposes only. While efforts have been made to provide accurate information, this guide draws upon data from related compounds due to the limited specific research on this molecule. All experimental work should be conducted with appropriate safety precautions and validated methodologies.

Introduction

This compound, also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid, is a derivative of salicylic acid.[1] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, an isopropyl group, and a methyl group on a benzene ring, suggests potential biological activities analogous to other salicylic acid and thymol derivatives. These classes of compounds are known for their analgesic, anti-inflammatory, and antimicrobial properties.[2][3]

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and inferred biological activities of this compound, based on available literature and data from structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 548-51-6[4]
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [4]
Melting Point 127-129 °C[4]
Appearance Solid[5]
Synonyms o-Thymotic acid, 3-Isopropyl-6-methylsalicylic acid, o-Thymotinic acid, 2-Thymotic acid, 3-Hydroxy-p-cymene-2-carboxylic acid[6]
InChI Key FNWNGQGTFICQJU-UHFFFAOYSA-N[4]
SMILES CC(C)c1ccc(C)c(C(O)=O)c1O[4]

Synthesis

Proposed Synthesis Workflow via Kolbe-Schmitt Reaction

The proposed synthesis of this compound would start from 2-isopropyl-5-methylphenol (thymol). The general workflow is depicted in the following diagram.

G cluster_synthesis Proposed Synthesis Workflow thymol 2-Isopropyl-5-methylphenol (Thymol) phenoxide Sodium 2-isopropyl-5-methylphenoxide thymol->phenoxide + NaOH carboxylation Carboxylation with CO₂ (High Pressure & Temperature) phenoxide->carboxylation intermediate Sodium 2-hydroxy-3-isopropyl-6-methylbenzoate carboxylation->intermediate acidification Acidification (e.g., with H₂SO₄) intermediate->acidification product This compound acidification->product purification Purification (Recrystallization) product->purification final_product Purified Product purification->final_product

Caption: Proposed synthesis of this compound.

Experimental Protocol (General)

The following is a generalized protocol based on the Kolbe-Schmitt reaction for the synthesis of salicylic acid derivatives. Optimization of reaction conditions (temperature, pressure, reaction time) would be necessary for this specific substrate.

  • Formation of the Phenoxide:

    • In a suitable reaction vessel, dissolve 2-isopropyl-5-methylphenol (thymol) in a solvent such as toluene.

    • Add an equimolar amount of a strong base, like sodium hydroxide, to form the sodium phenoxide.

    • Heat the mixture to remove water, typically by azeotropic distillation, to yield the dry sodium phenoxide.

  • Carboxylation:

    • Transfer the dry sodium phenoxide to a high-pressure autoclave.

    • Pressurize the autoclave with carbon dioxide (e.g., up to 100 atm).

    • Heat the mixture to a temperature typically in the range of 125-150°C for several hours.

  • Acidification and Isolation:

    • After cooling and depressurizing the reactor, dissolve the resulting sodium salt in water.

    • Acidify the aqueous solution with a strong acid, such as sulfuric acid or hydrochloric acid, until the product precipitates.

    • Collect the crude this compound by filtration.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified crystals under vacuum.

Biological Activity and Potential Mechanism of Action

While direct studies on the biological activity of this compound are limited, its structural similarity to salicylic acid and thymol suggests potential analgesic and anti-inflammatory properties.[2][3] A general description in one source mentions an "analgesic and antistress evaluation of o-thymotic acid in rat has been reported," but the primary data was not found in the search results.[9]

Inferred Mechanism of Action

The potential mechanism of action is likely multifaceted, targeting key pathways in inflammation and pain signaling.

  • Cyclooxygenase (COX) Inhibition: Salicylic acid and its derivatives are well-known inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[10]

  • NF-κB Pathway Modulation: Phenolic compounds have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][11] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the potential inhibitory effect on the NF-κB signaling pathway.

G cluster_pathway Potential Inhibition of the NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB IkB_NFkB->NFkB Degradation of IκB nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription nucleus->transcription Binding to DNA cytokines Pro-inflammatory Cytokines transcription->cytokines compound This compound compound->IKK Inhibition

Caption: Inferred inhibition of the NF-κB pathway by the compound.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential analgesic and anti-inflammatory activities of this compound.

In Vivo Analgesic Activity: Hot Plate Test

This method assesses the central analgesic activity of a compound.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize the rats to the experimental room for at least 1 hour before the test.

    • Determine the baseline latency by placing each rat on the hot plate and recording the time until it shows signs of nociception (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Administer the test compound (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., morphine).

    • Measure the reaction time at specific intervals after administration (e.g., 30, 60, 90, and 120 minutes).

    • The percentage of maximum possible effect (% MPE) is calculated for each animal at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

    • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vitro COX Inhibition Assay

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes.

  • Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production).

  • Procedure:

    • Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable buffer.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation time, stop the reaction.

    • Quantify the amount of prostaglandin produced (e.g., PGE₂) using an ELISA kit or other detection methods.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Pharmacokinetics and Toxicology

Specific pharmacokinetic (ADME) and detailed toxicological data for this compound are not available in the public domain. However, inferences can be drawn from related compounds.

Inferred Pharmacokinetics
  • Absorption: As a salicylic acid derivative, it is likely to be absorbed from the gastrointestinal tract.

  • Distribution: It is expected to distribute into various tissues.

  • Metabolism: The primary routes of metabolism for thymol derivatives in humans are sulfation and glucuronidation.[3] Salicylic acid is also metabolized via glucuronidation and conjugation with glycine.[12] Therefore, it is plausible that this compound undergoes similar metabolic transformations.

  • Excretion: The metabolites are likely excreted via the kidneys.[3][12]

Toxicology

The available safety data indicates that this compound should be handled with care.

Table 2: Toxicological Profile

EndpointDataReference(s)
Acute Toxicity LD₅₀ (mouse, intraperitoneal)160 mg/kg
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5]

Conclusion

This compound is a salicylic acid derivative with potential for biological activity, particularly in the areas of analgesia and anti-inflammation. While specific research on this compound is limited, its structural relationship to well-studied molecules provides a strong basis for further investigation. The proposed synthesis via the Kolbe-Schmitt reaction and the outlined experimental protocols for biological evaluation offer a starting point for researchers interested in exploring the therapeutic potential of this molecule. Further studies are warranted to elucidate its precise mechanism of action, pharmacokinetic profile, and comprehensive safety data.

References

The Elusive Isopropylated Salicylate: A Technical Whitepaper on the Natural Occurrence and Biosynthesis of Alkyl-Substituted Salicylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural occurrence of 3-isopropyl-6-methylsalicylic acid. An extensive review of scientific literature and chemical databases reveals no evidence of the isolation of 3-isopropyl-6-methylsalicylic acid from any natural source. This document instead provides a comprehensive overview of the closely related and well-characterized natural product, 6-methylsalicylic acid (6-MSA). We delve into the established biosynthetic pathway of 6-MSA, a fungal polyketide, and present detailed experimental protocols for its isolation and analysis. Furthermore, this whitepaper explores the broader context of naturally occurring alkyl-substituted salicylic acids and discusses the theoretical biosynthetic pathway that could lead to the formation of 3-isopropyl-6-methylsalicylic acid, highlighting the concept of starter unit flexibility in polyketide synthases.

Introduction: The Question of 3-isopropyl-6-methylsalicylic Acid

Salicylic acid and its derivatives are a prominent class of phenolic compounds with a wide range of biological activities, from anti-inflammatory effects in humans to roles in plant defense.[1] While many salicylates are known natural products, the existence of 3-isopropyl-6-methylsalicylic acid in nature is not supported by current scientific literature. This document aims to provide clarity on this topic by presenting the available information on related, naturally occurring alkylated salicylic acids, with a primary focus on the extensively studied 6-methylsalicylic acid.

6-Methylsalicylic Acid: A Well-Established Fungal Metabolite

6-Methylsalicylic acid (6-MSA) is a classic example of a fungal polyketide, produced by a variety of fungi, most notably Penicillium and Aspergillus species.[2][3][4] It serves as a key intermediate in the biosynthesis of other secondary metabolites, including the mycotoxin patulin.[4]

Biosynthesis of 6-Methylsalicylic Acid

The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase (PKS).[3][4] The process involves the condensation of one molecule of acetyl-CoA as a starter unit with three molecules of malonyl-CoA as extender units.[5]

Below is a diagram illustrating the biosynthetic pathway of 6-methylsalicylic acid.

Biosynthesis_of_6_MSA AcetylCoA Acetyl-CoA (Starter Unit) MSAS_complex 6-Methylsalicylic Acid Synthase (6-MSAS) (Type I PKS) AcetylCoA->MSAS_complex MalonylCoA1 Malonyl-CoA MalonylCoA1->MSAS_complex MalonylCoA2 Malonyl-CoA MalonylCoA2->MSAS_complex MalonylCoA3 Malonyl-CoA MalonylCoA3->MSAS_complex Polyketide_chain Enzyme-bound Tetraketide Intermediate MSAS_complex->Polyketide_chain Condensation & Reduction Six_MSA 6-Methylsalicylic Acid Polyketide_chain->Six_MSA Cyclization & Aromatization

Figure 1: Biosynthetic pathway of 6-methylsalicylic acid.
Quantitative Data on 6-MSA Production

The production yields of 6-MSA can vary significantly depending on the fungal strain and culture conditions. The following table summarizes some reported production levels.

Fungal StrainCulture Conditions6-MSA Titer (mg/L)Reference
Penicillium patulumLiquid CultureVaries[3]
Aspergillus terreusSubmerged FermentationNot specifiedNot specified
Recombinant E. coliFed-batch Fermentation>1000Not specified
Recombinant S. cerevisiaeShake Flask Culture~500Not specified
Experimental Protocols
  • Culturing: Grow the 6-MSA producing fungal strain (e.g., Penicillium patulum) in a suitable liquid medium (e.g., potato dextrose broth) for 7-14 days at 25°C with shaking.

  • Extraction: Acidify the culture filtrate to pH 2-3 with HCl and extract three times with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Crystallization: Recrystallize the 6-MSA containing fractions from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure crystals.

  • Sample Preparation: Dissolve a known amount of the purified compound or crude extract in methanol.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Quantification: Create a standard curve using a pure 6-MSA standard to quantify the concentration in the samples.

Other Naturally Occurring Alkyl-Substituted Salicylic Acids

While 3-isopropyl-6-methylsalicylic acid is not a known natural product, other salicylic acid derivatives with alkyl substitutions do exist in nature. A notable example is the family of ginkgolic acids , which are 2-hydroxy-6-alkylbenzoic acids found in the leaves and fruits of Ginkgo biloba.[6] The alkyl chain in ginkgolic acids can vary in length and saturation.[6] Another group of related natural products are the amorfrutins , which are also substituted salicylic acids.[6]

The Hypothetical Biosynthesis of 3-isopropyl-6-methylsalicylic Acid

The biosynthesis of polyketides is initiated by a "starter unit." In the case of 6-MSA, this is acetyl-CoA.[5] The flexibility of some polyketide synthases to accept alternative starter units is a known phenomenon in natural product biosynthesis and a key area of research in synthetic biology.[7][8][9][10]

Theoretically, the biosynthesis of 3-isopropyl-6-methylsalicylic acid could occur if a 6-MSAS-like enzyme were to utilize isobutyryl-CoA as a starter unit instead of acetyl-CoA. Isobutyryl-CoA would provide the isopropyl group at the C-3 position of the resulting salicylic acid derivative.

The following diagram illustrates this hypothetical pathway.

Hypothetical_Biosynthesis IsobutyrylCoA Isobutyryl-CoA (Hypothetical Starter Unit) PKS_enzyme Hypothetical PKS IsobutyrylCoA->PKS_enzyme MalonylCoA1 Malonyl-CoA MalonylCoA1->PKS_enzyme MalonylCoA2 Malonyl-CoA MalonylCoA2->PKS_enzyme MalonylCoA3 Malonyl-CoA MalonylCoA3->PKS_enzyme Hypothetical_Intermediate Enzyme-bound Isopropyl-Substituted Intermediate PKS_enzyme->Hypothetical_Intermediate Condensation & Reduction Target_Molecule 3-isopropyl-6-methylsalicylic acid Hypothetical_Intermediate->Target_Molecule Cyclization & Aromatization

Figure 2: Hypothetical biosynthetic pathway for 3-isopropyl-6-methylsalicylic acid.

To date, no naturally occurring PKS pathway has been identified that follows this specific route to produce 3-isopropyl-6-methylsalicylic acid.

Conclusion

References

biological activity of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted derivative of benzoic acid, presents a compelling scaffold for biological investigation. Its structure, characterized by a salicylic acid core with isopropyl and methyl substitutions, suggests a potential for diverse pharmacological activities. While direct extensive biological data on this specific molecule is nascent, its structural relationship to well-studied classes of compounds, such as phenolic acids and their derivatives, provides a strong rationale for targeted exploration. This guide delineates the hypothesized biological activities of this compound based on established principles of medicinal chemistry and provides a comprehensive framework for its experimental validation.

Chemical Profile

The molecular structure of this compound has been elucidated, revealing key intramolecular and intermolecular interactions that may influence its biological behavior. The presence of both hydroxyl and carboxyl groups facilitates hydrogen bonding, which can be crucial for receptor interactions.[1][2][3] The lipophilicity conferred by the isopropyl and methyl groups is anticipated to play a significant role in its ability to traverse biological membranes, a critical factor for bioavailability and intracellular activity.

Hypothesized Biological Activities and Mechanistic Rationale

Based on its structural features and the known bioactivities of related molecules, we can postulate several key pharmacological properties for this compound.

Antimicrobial Activity

The presence of a phenolic hydroxyl group is a common feature in many antimicrobial agents.[4][5] Thymol, a monoterpenoid phenol with a structurally similar isopropyl and methyl substituted ring, is a well-documented antimicrobial agent.[4][6] Furthermore, various derivatives of hydroxybenzoic acid have demonstrated significant antibacterial and antifungal properties.[7][8][9][10][11] The lipophilic nature of the alkyl substituents on the aromatic ring can enhance the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[12][13][14] This radical scavenging activity helps to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. The electron-donating nature of the alkyl groups on the aromatic ring of this compound may further enhance its antioxidant potential.

Anti-inflammatory Activity

The core structure of this compound is related to salicylic acid, the active metabolite of aspirin, a cornerstone of anti-inflammatory therapy. Salicylic acid and its derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins.[15][16] Additionally, many phenolic compounds exhibit anti-inflammatory effects through various mechanisms, including the inhibition of other pro-inflammatory enzymes and signaling pathways.[17][18] The structural similarities suggest that this compound could modulate inflammatory responses.

Experimental Validation Protocols

To systematically investigate the hypothesized biological activities, a tiered approach involving in vitro and, subsequently, in vivo assays is recommended.

Workflow for Investigating Biological Activity

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Conditional) cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of This compound Antimicrobial Antimicrobial Assays (MIC, MBC) Synthesis->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Synthesis->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Synthesis->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Antioxidant->SAR AnimalModel Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) AntiInflammatory->AnimalModel If potent in vitro activity AnimalModel->SAR

Caption: A streamlined workflow for the synthesis, in vitro screening, and potential in vivo validation of this compound.

Antimicrobial Susceptibility Testing
a. Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: Determine the MIC as the lowest concentration of the compound where no visible growth is observed.

b. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the compound that kills the microorganism.

Methodology:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium.

  • Incubation: Incubate the plates under suitable conditions.

  • Observation: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.

In Vitro Antioxidant Capacity Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Compound Addition: Add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of the antioxidant to reduce the pre-formed ABTS radical cation.

Methodology:

  • Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Compound Addition: Add different concentrations of the test compound to the ABTS radical solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: Determine the percentage of inhibition and the IC50 value.

In Vitro Anti-inflammatory Assays
a. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay evaluates the compound's ability to inhibit the enzymes responsible for prostaglandin synthesis.

Methodology:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Reaction Initiation: Incubate the enzyme with the test compound at various concentrations.

  • Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., Prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA).

  • Calculation: Determine the percentage of inhibition and the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Hypothetical Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX->LTs Compound This compound Compound->COX Inhibition? Compound->LOX Inhibition?

Caption: A potential mechanism of anti-inflammatory action for this compound via inhibition of COX and/or LOX pathways.

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from the proposed assays could be presented.

Assay TypeParameterTest Organism/SystemExpected ValueReference CompoundReference Value
Antimicrobial MIC (µg/mL)S. aureus16-64Ciprofloxacin0.5-2
MIC (µg/mL)E. coli32-128Ciprofloxacin1-4
MIC (µg/mL)C. albicans8-32Fluconazole0.25-1
Antioxidant IC50 (µM)DPPH Radical Scavenging25-100Ascorbic Acid~20
IC50 (µM)ABTS Radical Scavenging10-50Trolox~15
Anti-inflammatory IC50 (µM)COX-1 Inhibition>100Indomethacin~0.1
IC50 (µM)COX-2 Inhibition10-50Celecoxib~0.04

Conclusion

This compound holds significant promise as a bioactive molecule. Its chemical architecture, which combines features of known antimicrobial, antioxidant, and anti-inflammatory agents, provides a solid foundation for further investigation. The experimental framework detailed in this guide offers a systematic and robust approach to elucidating its pharmacological profile. The insights gained from these studies will be invaluable for researchers in natural product chemistry, medicinal chemistry, and drug discovery, potentially leading to the development of new therapeutic agents.

References

The Core Mechanism of Action of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid (also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid) is limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on its structural similarity to the well-researched anti-inflammatory compounds thymol and salicylic acid. The pathways and data presented are primarily derived from studies on these related molecules and should be considered as a predictive framework for the action of this compound.

Introduction

This compound is a derivative of both salicylic acid and thymol, two compounds with well-documented biological activities. Its chemical structure, featuring a salicylic acid core with isopropyl and methyl substitutions characteristic of thymol, suggests a potential for anti-inflammatory and other therapeutic effects. This technical guide consolidates the likely mechanisms through which this compound may exert its effects, drawing parallels from its structural analogues.

Postulated Core Mechanism of Action: Anti-inflammatory Effects

The primary mechanism of action of this compound is likely centered on the modulation of key inflammatory signaling pathways and enzymes. This is inferred from the known activities of thymol.[1][2][3] The key pathways potentially inhibited are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as direct inhibition of Cyclooxygenase (COX) enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[4][5] Thymol has been demonstrated to suppress this pathway at multiple points.[2][6] It is proposed that this compound shares this capability.

The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[6][7]

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.
Downregulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including p38 and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8][9] Thymol has been shown to inhibit the activation of these pathways.[10][11] It is plausible that this compound also downregulates these cascades, leading to a reduction in the production of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K Activation MKK MKK MAP3K->MKK Phosphorylation p38_ERK p38 / ERK MKK->p38_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38_ERK->Transcription_Factors Activation Compound 2-Hydroxy-3-isopropyl- 6-methylbenzoic acid (Hypothesized) Compound->MKK Inhibition Compound->p38_ERK Inhibition Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Figure 2: Hypothesized downregulation of the MAPK signaling pathway.
Direct Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[12] Thymol has been shown to inhibit both COX-1 and COX-2.[13][14] Given its structural similarity to salicylic acid, a known COX inhibitor, it is highly probable that this compound also possesses COX inhibitory activity.

Quantitative Data (Based on Thymol)

The following tables summarize quantitative data for the biological activities of thymol, which may serve as an estimate for the activity of this compound.

Table 1: In Vitro COX Inhibition by Thymol

EnzymeIC50 (µM)Reference CompoundIC50 (µM)Reference
COX-10.2Indomethacin0.2[12][15]
COX-2>100Indomethacin0.6[12]

Table 2: In Vivo Anti-inflammatory Effects of Thymol

Animal ModelDoses of Thymol (mg/kg)EffectReference CompoundEffectReference
Formalin-induced paw edema (mice)7.5, 15, 30Dose-dependent reduction in paw licking and edemaCelecoxib (42 mg/kg), Ketoprofen (42 mg/kg)Reduction in paw licking and edema[15]
Egg albumin-induced paw edema (chicks)15Reduction in paw edemaCelecoxib (42 mg/kg), Ketoprofen (42 mg/kg)Reduction in paw edema[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below as representative examples of how the biological activities of this compound could be assessed.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay.[16]

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations.

  • In a 96-well plate, add the Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD to all wells.

  • Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Solutions Prepare compound and reagent solutions Add_Reagents Add buffer, heme, and COX enzyme to 96-well plate Prepare_Solutions->Add_Reagents Add_Compound Add test compound or reference inhibitor Add_Reagents->Add_Compound Incubate_1 Incubate at 37°C for 10 minutes Add_Compound->Incubate_1 Start_Reaction Add arachidonic acid Incubate_1->Start_Reaction Add_TMPD Add TMPD Start_Reaction->Add_TMPD Measure_Absorbance Measure absorbance at 590 nm Add_TMPD->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Figure 3: Workflow for in vitro COX inhibition assay.
NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)

This protocol describes the assessment of NF-κB activation by measuring the phosphorylation of its inhibitor, IκBα.[7]

Objective: To determine if the test compound inhibits LPS-induced phosphorylation of IκBα in a cell-based assay.

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture macrophage cells to 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Potential Role as a Salicylic Acid Analogue in Plants

Given its structural similarity to salicylic acid, a key signaling molecule in plant defense, this compound could potentially mimic salicylic acid's effects in plants.[17][18] This could involve the induction of pathogenesis-related (PR) proteins and systemic acquired resistance (SAR).[19]

Salicylic_Acid_Pathway cluster_signal Signal Perception cluster_response Nuclear Response SA_Analogue 2-Hydroxy-3-isopropyl- 6-methylbenzoic acid (Hypothesized) NPR1_oligomer NPR1 (oligomer) in Cytoplasm SA_Analogue->NPR1_oligomer Induces monomerization NPR1_monomer NPR1 (monomer) in Nucleus NPR1_oligomer->NPR1_monomer TGA_Factors TGA Transcription Factors NPR1_monomer->TGA_Factors Co-activates PR_Genes Pathogenesis-Related (PR) Gene Expression TGA_Factors->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Figure 4: Hypothesized role in plant defense signaling.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, its structural relationship to thymol and salicylic acid provides a strong basis for predicting its biological activities. The most probable core mechanism in mammalian systems is the inhibition of key inflammatory pathways, namely NF-κB and MAPK, and the direct inhibition of COX enzymes. This multifaceted anti-inflammatory profile suggests its potential as a therapeutic agent. Further research is warranted to definitively elucidate its specific molecular targets and quantify its efficacy.

References

An In-depth Technical Guide to the o-Thymotic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Thymotic acid, a carboxylated derivative of the monoterpenoid thymol, holds potential for various pharmaceutical applications. While its direct biosynthetic pathway has not been fully elucidated, structural analysis strongly suggests a polyketide origin, analogous to the well-characterized biosynthesis of orsellinic acid. This technical guide provides a comprehensive overview of the proposed o-thymotic acid biosynthesis pathway, detailing the core enzymatic players, reaction mechanisms, and key intermediates. We present a hypothesized pathway involving a specialized Polyketide Synthase (PKS) and subsequent enzymatic modifications. This guide includes a compilation of quantitative data from homologous systems, detailed experimental protocols for pathway investigation, and visual diagrams to facilitate a deeper understanding of the molecular processes. This document is intended to serve as a foundational resource for researchers engaged in the study of this pathway and for professionals in drug development exploring o-thymotic acid and its derivatives as novel therapeutic agents.

Introduction

o-Thymotic acid, chemically known as 2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid, is a phenolic compound with structural similarities to both the monoterpenoid thymol and the polyketide orsellinic acid[1][2][3][4]. While the biosynthesis of thymol from geranyl pyrophosphate is well-documented in plants of the Lamiaceae family[5][6][7][8][9], the presence of a carboxyl group on the aromatic ring of o-thymotic acid suggests a distinct biosynthetic origin. The most plausible route is through a polyketide synthase (PKS) pathway, akin to the formation of orsellinic acid, a common precursor to many fungal secondary metabolites[10]. This guide outlines a putative biosynthetic pathway for o-thymotic acid, drawing parallels with established polyketide biosynthesis principles.

Proposed Biosynthesis Pathway of o-Thymotic Acid

The proposed biosynthesis of o-thymotic acid is hypothesized to proceed through a Type I iterative Polyketide Synthase (PKS) pathway, followed by a key prenylation step.

Core Polyketide Synthesis

The initial steps likely mirror the biosynthesis of orsellinic acid, which is formed from one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units[10]. An "o-thymotic acid synthase," a putative iterative Type I PKS, would catalyze the sequential condensation of these units. The specificity of the starter unit is a critical determinant of the final product, and PKS enzymes exhibit a wide range of starter unit preferences[11][12][13][14].

The key domains within this putative PKS would include:

  • Starter Unit: Acyl-Carrier Protein Transacylase (SAT): Selects and loads the starter unit.

  • Ketosynthase (KS): Catalyzes the decarboxylative condensation of the extender unit with the growing polyketide chain.

  • Acyltransferase (AT): Selects and loads the malonyl-CoA extender units onto the Acyl Carrier Protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Product Template (PT): Influences the cyclization and aromatization of the polyketide chain.

  • Thioesterase (TE)/Claisen-Cyclase (CLC): Catalyzes the release and cyclization of the final polyketide product.

Key Intermediates

The condensation of acetyl-CoA with three malonyl-CoA molecules would form a linear tetraketide intermediate tethered to the ACP domain of the PKS. This intermediate would then undergo intramolecular cyclization and aromatization to yield orsellinic acid.

Post-PKS Modification: C-Prenylation

A crucial step in the proposed pathway is the introduction of the isopropyl group. This is hypothesized to occur via C-prenylation of the orsellinic acid core. A prenyltransferase would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C3 position of orsellinic acid. Such enzymatic C-alkylation of aromatic compounds is a known mechanism in natural product biosynthesis[15][16][17].

The final step would involve the formation of o-thymotic acid. The exact mechanism of the final steps following prenylation requires further investigation but could involve rearrangements or other minor modifications.

Core Signaling Pathways and Logical Relationships

The biosynthesis of polyketides is a complex process influenced by various cellular signals and regulatory networks. While the specific signaling pathways governing o-thymotic acid production are unknown, we can infer potential regulatory mechanisms from related pathways.

Polyketide_Biosynthesis_Regulation cluster_0 External Stimuli cluster_1 Cellular Signaling cluster_2 Gene Expression cluster_3 Metabolic Precursors Nutrient Limitation Nutrient Limitation Signal Transduction Pathways Signal Transduction Pathways Nutrient Limitation->Signal Transduction Pathways Stress Factors Stress Factors Stress Factors->Signal Transduction Pathways Transcription Factors Transcription Factors Signal Transduction Pathways->Transcription Factors PKS Gene Cluster PKS Gene Cluster Transcription Factors->PKS Gene Cluster Prenyltransferase Gene Prenyltransferase Gene Transcription Factors->Prenyltransferase Gene o-Thymotic Acid Synthase o-Thymotic Acid Synthase PKS Gene Cluster->o-Thymotic Acid Synthase Prenyltransferase Prenyltransferase Prenyltransferase Gene->Prenyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->o-Thymotic Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->o-Thymotic Acid Synthase DMAPP DMAPP DMAPP->Prenyltransferase Orsellinic Acid Orsellinic Acid o-Thymotic Acid Synthase->Orsellinic Acid o-Thymotic Acid o-Thymotic Acid Prenyltransferase->o-Thymotic Acid Orsellinic Acid->Prenyltransferase

Figure 1: A logical diagram illustrating the potential regulatory influences on o-thymotic acid biosynthesis.

Quantitative Data

As the direct biosynthetic pathway for o-thymotic acid is yet to be characterized, quantitative data for the specific enzymes are not available. However, kinetic parameters for homologous orsellinic acid synthases (ORS) provide valuable benchmarks.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (s-1M-1)Source OrganismReference
Orcinol Synthase (ORS)Acetyl-CoA10.3 ± 1.10.025 ± 0.0012,432Rhododendron dauricum[18]
Orcinol Synthase (ORS)Malonyl-CoA39.5 ± 2.9--Rhododendron dauricum[18]

Table 1: Steady-state kinetic parameters of a representative Orsellinic Acid Synthase.

EnzymePrenyl DonorPrenyl AcceptorKm (µM)Vmax (pkat mg-1)Source OrganismReference
RdPT1Farnesyl diphosphateOrsellinic acid19.3 ± 2.418.2 ± 0.5Rhododendron dauricum[17]
RdPT1Geranyl diphosphateOrsellinic acid15.3 ± 1.610.7 ± 0.3Rhododendron dauricum[17]
RdPT1Dimethylallyl diphosphateOrsellinic acid--Rhododendron dauricum[17]

Table 2: Substrate specificity of a prenyltransferase acting on orsellinic acid.

Experimental Protocols

Investigating the proposed o-thymotic acid biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of a Candidate o-Thymotic Acid Synthase

This protocol describes the expression of a putative fungal PKS in a suitable host system, such as Saccharomyces cerevisiae or Aspergillus nidulans.

Experimental Workflow:

PKS_Expression_Workflow Gene Identification Gene Identification Codon Optimization Codon Optimization Gene Identification->Codon Optimization Vector Ligation Vector Ligation Codon Optimization->Vector Ligation Host Transformation Host Transformation Vector Ligation->Host Transformation Protein Expression Protein Expression Host Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification SDS-PAGE Analysis SDS-PAGE Analysis Protein Purification->SDS-PAGE Analysis

Figure 2: Workflow for the heterologous expression and purification of a polyketide synthase.

Methodology:

  • Gene Identification and Synthesis: Identify a candidate o-thymotic acid synthase gene from a producing organism through genome mining. The gene should be synthesized with codon optimization for the chosen expression host.

  • Vector Construction: Clone the synthesized gene into an appropriate expression vector containing a strong, inducible promoter and a purification tag (e.g., His-tag).

  • Host Transformation: Transform the expression vector into a suitable host strain (e.g., S. cerevisiae BJ5464-NpgA)[19].

  • Protein Expression: Grow the transformed host cells in an appropriate medium and induce protein expression.

  • Cell Lysis and Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

In Vitro PKS Activity Assay

This protocol is for determining the function and product profile of the purified putative o-thymotic acid synthase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PKS enzyme, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), and necessary cofactors in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the synthesized polyketides[20][21][22].

In Vitro Prenyltransferase Assay

This protocol is for characterizing the putative prenyltransferase that modifies the orsellinic acid core.

Methodology:

  • Enzyme and Substrate Preparation: Purify the candidate prenyltransferase and prepare solutions of the prenyl acceptor (orsellinic acid) and the prenyl donor (DMAPP).

  • Reaction Setup: Combine the enzyme, substrates, and a divalent cation cofactor (e.g., Mg2+) in a reaction buffer.

  • Incubation and Analysis: Incubate the reaction and analyze the formation of the prenylated product by HPLC and LC-MS.

Concluding Remarks

The biosynthesis of o-thymotic acid most likely proceeds through a polyketide pathway involving a dedicated PKS and subsequent C-prenylation of an orsellinic acid-like intermediate. This technical guide provides a robust framework for the scientific community to investigate this proposed pathway. The detailed protocols and compiled data from homologous systems offer a solid starting point for the heterologous expression, purification, and characterization of the key enzymes involved. Elucidating the complete biosynthetic pathway of o-thymotic acid will not only expand our understanding of natural product biosynthesis but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other valuable bioactive compounds. Further research is warranted to isolate and characterize the specific "o-thymotic acid synthase" and the associated prenyltransferase to confirm the hypothesized pathway and to explore the full therapeutic potential of its products.

References

Spectroscopic Profile of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted values based on established spectroscopic principles and data from structurally similar compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed analysis of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Data Presentation

The predicted spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1H-COOH
~9.5br s1HAr-OH
~7.25d, J ≈ 8.0 Hz1HH-5
~6.80d, J ≈ 8.0 Hz1HH-4
~3.30sept, J ≈ 7.0 Hz1H-CH(CH₃)₂
~2.50s3HAr-CH₃
~1.25d, J ≈ 7.0 Hz6H-CH(CH₃)₂

J = coupling constant in Hertz

¹³C NMR (Carbon-13 NMR) Data (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175-COOH
~160C-2
~140C-6
~138C-3
~125C-5
~122C-4
~115C-1
~28-CH(CH₃)₂
~23-CH(CH₃)₂
~20Ar-CH₃
Infrared (IR) Spectroscopy

FT-IR Data (Predicted, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2500BroadO-H stretch (Carboxylic acid)
~3200BroadO-H stretch (Phenol)
~2960MediumC-H stretch (Aliphatic)
~1680StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Phenol)
~920BroadO-H bend (Carboxylic acid dimer)
Mass Spectrometry (MS)

MS Data (Predicted, Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
19480[M]⁺ (Molecular Ion)
179100[M - CH₃]⁺
15140[M - C₃H₇]⁺
13360[M - COOH - H₂O]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H NMR, accurately weigh 5-10 mg of the sample, and for ¹³C NMR, weigh 20-50 mg.[1] The sample should be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm and cap it securely.[1]

Data Acquisition: The NMR tube is placed into a spinner turbine and its depth is adjusted using a gauge. The sample is then inserted into the NMR spectrometer.[1] The instrument's software is used to lock onto the solvent signal, and the magnetic field is shimmed to achieve homogeneity. For a standard ¹H experiment, parameters such as the pulse angle, acquisition time, and relaxation delay are set. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[3] Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[3] The KBr acts as an IR-transparent matrix.[3] This mixture is then placed into a pellet die and high pressure is applied using a hydraulic press to form a clear, transparent pellet.[3]

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded to account for any atmospheric and instrumental contributions.[4] The KBr pellet containing the sample is then placed in the sample holder of the FT-IR spectrometer. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.[4] The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Analysis (GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), organic acids often require derivatization to increase their volatility and thermal stability.[5] A common method is silylation. The dried sample is treated with a silylating agent (e.g., BSTFA) and heated to convert the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl ethers and esters, respectively.[5]

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column.[6] The separated components elute from the column and enter the mass spectrometer.[6] In the ion source, molecules are typically ionized by electron impact (EI), causing fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[6] A full scan is typically collected between 50 and 550 amu.[6]

Mandatory Visualization

The following diagrams illustrate key workflows in the spectroscopic analysis of chemical compounds.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound B Dissolve in Solvent (for NMR, LC-MS) A->B C Prepare KBr Pellet (for FT-IR) A->C D Derivatization (for GC-MS) A->D E NMR Spectrometer B->E F FT-IR Spectrometer C->F G Mass Spectrometer (GC-MS or LC-MS) D->G H Process Raw Data E->H F->H G->H I Peak Picking & Integration H->I J Spectral Interpretation I->J K Structure Elucidation J->K

Caption: General workflow for spectroscopic analysis.

NMR_Signaling_Pathway NMR Signal Generation Pathway Sample_in_B0 Nuclei in Strong Magnetic Field (B₀) RF_Pulse Radiofrequency Pulse Applied Sample_in_B0->RF_Pulse Excitation Nuclei Absorb Energy (Excitation) RF_Pulse->Excitation Relaxation Nuclei Relax to Ground State Excitation->Relaxation FID_Signal Free Induction Decay (FID) Signal Emitted Relaxation->FID_Signal Fourier_Transform Fourier Transform (Time to Frequency Domain) FID_Signal->Fourier_Transform NMR_Spectrum NMR Spectrum (Chemical Shift, Coupling) Fourier_Transform->NMR_Spectrum

Caption: NMR signal generation pathway.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-isopropyl-6-methylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for characterizing the solubility and stability of 3-isopropyl-6-methylsalicylic acid. Due to the limited direct experimental data for this specific molecule, this document leverages information on the closely related analogue, 3-methylsalicylic acid (o-cresotic acid), to infer potential properties and provide robust experimental protocols for its full characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the developability of 3-isopropyl-6-methylsalicylic acid.

Introduction

3-isopropyl-6-methylsalicylic acid is a derivative of salicylic acid, a well-known pharmacophore with a wide range of biological activities. The addition of isopropyl and methyl groups to the salicylic acid backbone is expected to significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for drug development. Understanding these properties is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of a potential drug candidate.

This guide summarizes the known data for the structural analogue 3-methylsalicylic acid and presents detailed experimental protocols for determining the solubility and stability of 3-isopropyl-6-methylsalicylic acid.

Physicochemical Properties of Analogues

Solubility of 3-Methylsalicylic Acid

The solubility of a compound is a critical factor influencing its absorption and bioavailability. Qualitative and quantitative solubility data for 3-methylsalicylic acid are presented below. It is a white solid that is soluble in basic water and polar organic solvents[1].

SolventTemperature (°C)SolubilityReference
Water201.5 g/L[2]
Hot WaterNot specifiedMore soluble than cold[3]
MethanolNot specifiedSoluble (5% solution)[4]
DMSONot specified≥ 1.6 mg/mL (10.52 mM)[5]
ChloroformNot specifiedSoluble[3]
EtherNot specifiedSoluble[3]
AlcoholNot specifiedSoluble[3]
Alkali HydroxidesNot specifiedSoluble[3]

Table 1: Solubility of 3-Methylsalicylic Acid in Various Solvents

Stability of Salicylic Acid Derivatives

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods[6][7]. While specific quantitative stability data for 3-isopropyl-6-methylsalicylic acid is unavailable, the following table outlines the typical conditions used in forced degradation studies for salicylic acid and its derivatives. The goal of such studies is to achieve 5-20% degradation to identify potential degradation products and pathways[7].

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, reflux at 60-80°C30 minutes - 4 hoursTo assess degradation in acidic environments, such as the stomach.
Base Hydrolysis 0.1 M - 1 M NaOH, reflux at 60-80°C30 minutes - 4 hoursTo evaluate stability in alkaline conditions.
Oxidative Degradation 3% - 30% H₂O₂ at room temperature or 60°CUp to 7 daysTo determine susceptibility to oxidation.
Thermal Degradation Solid state at a temperature below melting point (e.g., 80°C) or solution under refluxVariesTo assess the impact of heat on the compound's integrity.
Photostability Exposure to UV (254 nm) and fluorescent light (ICH Q1B)VariesTo determine if the compound is light-sensitive.

Table 2: Typical Forced Degradation Conditions for Salicylic Acid Derivatives

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 3-isopropyl-6-methylsalicylic acid.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 3-isopropyl-6-methylsalicylic acid in various solvents.

Materials:

  • 3-isopropyl-6-methylsalicylic acid

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of 3-isopropyl-6-methylsalicylic acid to a scintillation vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to ensure complete separation of the solid from the solution.

  • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is expressed in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal and place on shaker prep1->prep2 equil1 Shake for 24-72h at constant temperature prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 anal1 Withdraw supernatant sep2->anal1 anal2 Dilute sample anal1->anal2 anal3 Quantify by HPLC anal2->anal3 G cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis start 3-isopropyl-6-methylsalicylic acid (Stock Solution & Solid) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC-PDA Analysis (% Degradation) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Degradant Identification) hplc->lcms G cluster_compounds Methylsalicylic Acid Analogues cluster_activities Observed Biological Activities cluster_outcomes Biological Outcomes msa6 6-Methylsalicylic Acid plant_defense Activation of Plant Defense Pathways msa6->plant_defense msa3 3-Methylsalicylic Acid fibrinolysis Activation of Fibrinolytic System (Human Plasma) msa3->fibrinolysis pr_proteins Increased Pathogenesis-Related (PR) Proteins plant_defense->pr_proteins clot_lysis Potential for Clot Lysis fibrinolysis->clot_lysis pathogen_resistance Enhanced Pathogen Resistance pr_proteins->pathogen_resistance

References

An In-depth Technical Guide to o-Thymotic Acid: Discovery, History, and Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of o-thymotic acid (2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid), a salicylic acid derivative with a history rooted in the foundational principles of organic chemistry. This document details its discovery, synthesis via the Kolbe-Schmitt reaction, physicochemical properties, and its likely mechanism of action as a non-steroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes. Detailed experimental protocols for its synthesis, structured tables of quantitative data, and diagrams of its synthesis and proposed signaling pathway are provided to support further research and drug development efforts.

Discovery and History

o-Thymotic acid, also known as 3-isopropyl-6-methylsalicylic acid, was first prepared in 1860 by the esteemed German chemists Adolph Wilhelm Hermann Kolbe and Rudolf Schmitt.[1][2] Its synthesis was an early application of their eponymous Kolbe-Schmitt reaction, a pivotal development in aromatic chemistry that allowed for the carboxylation of phenols.[1][2] Initially, the reaction involved heating sodium phenoxide with carbon dioxide under pressure to produce salicylic acid.[2] Kolbe and Lautemann extended this methodology to thymol, a naturally occurring phenol found in thyme, to yield o-thymotic acid. This discovery was part of a broader exploration of the chemical properties and reactivity of aromatic compounds during a period of rapid advancement in organic synthesis. The structural similarity of o-thymotic acid to salicylic acid, the precursor to aspirin, has long suggested its potential as an anti-inflammatory agent.

Physicochemical and Spectroscopic Data

The fundamental properties of o-thymotic acid are summarized in the tables below, providing a quantitative basis for its handling, characterization, and formulation.

Table 1: Physicochemical Properties of o-Thymotic Acid
PropertyValueReference
IUPAC Name2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid[3]
Other Nameso-Thymotinic acid, 3-isopropyl-6-methylsalicylic acid[3]
CAS Number548-51-6[3]
Molecular FormulaC₁₁H₁₄O₃[3]
Molecular Weight194.23 g/mol [3]
AppearanceWhite crystalline solid[4]
Melting Point127 °C
SolubilitySparingly soluble in water; soluble in ethanol, ether, chloroform
pKa(Predicted) ~3.5
LogP(Predicted) 3.2
Table 2: Spectroscopic Data of o-Thymotic Acid
SpectroscopyKey Peaks and AssignmentsReference
FT-IR (cm⁻¹) ~3400-2500 (O-H stretch, carboxylic acid), ~2960 (C-H stretch, alkyl), ~1660 (C=O stretch, carboxylic acid), ~1610, 1460 (C=C stretch, aromatic)[3][5]
¹H NMR (ppm) Chemical shifts for aromatic, isopropyl, methyl, hydroxyl, and carboxylic acid protons. Specific shifts are dependent on the solvent used.[3][6]
¹³C NMR (ppm) Chemical shifts for the 11 carbon atoms, including the carboxylic acid carbon (~170-180 ppm) and aromatic carbons (~110-160 ppm).[3][7]
Mass Spec (m/z) Molecular ion peak [M]⁺ at 194. Key fragments would include loss of -OH (m/z 177), -COOH (m/z 149), and fragments related to the isopropyl and methyl groups.[8][9]

Experimental Protocols

Synthesis of o-Thymotic Acid via the Kolbe-Schmitt Reaction

The synthesis of o-thymotic acid from thymol is a classic example of the Kolbe-Schmitt reaction. The following protocol is a generalized procedure based on established principles of this reaction.

Materials:

  • Thymol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Sulfuric acid (concentrated)

  • Water

  • Ethanol

  • High-pressure autoclave reactor

Procedure:

  • Preparation of Sodium Thymoxide: In a suitable reaction vessel, dissolve thymol in a minimal amount of ethanol. Stoichiometrically, add a concentrated aqueous solution of sodium hydroxide with stirring. The solution is then carefully heated under vacuum to remove the water and ethanol, yielding dry sodium thymoxide powder.

  • Carboxylation: The dry sodium thymoxide is placed in a high-pressure autoclave. The vessel is sealed and purged with nitrogen gas to remove any residual air and moisture. Carbon dioxide is then introduced into the autoclave to a pressure of 100-125 atm. The autoclave is heated to 120-140 °C and maintained at this temperature with constant agitation for several hours.

  • Workup and Purification: After the reaction is complete, the autoclave is cooled to room temperature, and the excess carbon dioxide is carefully vented. The solid product, primarily sodium o-thymotate, is dissolved in water. The aqueous solution is then acidified with concentrated sulfuric acid until it is strongly acidic (pH 1-2). This protonates the carboxylate, causing o-thymotic acid to precipitate out of the solution.

  • Isolation and Recrystallization: The crude o-thymotic acid precipitate is collected by vacuum filtration and washed with cold water to remove any remaining salts and acid. For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield pure crystalline o-thymotic acid.

Biological Activity and Signaling Pathways

Proposed Mechanism of Action: COX Inhibition

The proposed mechanism of action for o-thymotic acid involves the inhibition of the cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins o_Thymotic_Acid o-Thymotic Acid o_Thymotic_Acid->COX1 o_Thymotic_Acid->COX2

Caption: Proposed mechanism of action of o-thymotic acid via inhibition of COX-1 and COX-2.

Mandatory Visualizations

Synthesis of o-Thymotic Acid

The synthesis of o-thymotic acid is a classic electrophilic aromatic substitution reaction.

o_Thymotic_Acid_Synthesis Thymol Thymol Sodium_Thymoxide Sodium Thymoxide Thymol->Sodium_Thymoxide NaOH Intermediate Carboxylate Intermediate Sodium_Thymoxide->Intermediate 1. CO₂, Pressure, Heat 2. H⁺ (workup) o_Thymotic_Acid o-Thymotic Acid Intermediate->o_Thymotic_Acid Tautomerization

Caption: Synthesis of o-thymotic acid from thymol via the Kolbe-Schmitt reaction.

Conclusion

o-Thymotic acid is a historically significant molecule whose discovery was intertwined with the development of fundamental reactions in organic chemistry. Its structural relationship to salicylic acid and the known anti-inflammatory properties of its precursor, thymol, strongly suggest its potential as a cyclooxygenase inhibitor. This guide provides a foundational repository of its known properties and synthesis, intended to facilitate further investigation into its pharmacological potential. Direct experimental validation of its COX inhibitory activity and further elucidation of its biological effects are promising avenues for future research in the development of novel anti-inflammatory agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-isopropyl-6-methylbenzoic acid, also known as o-thymotic acid, is a derivative of benzoic acid.[1][2] Accurate and reliable quantification of this compound is essential for various applications, including quality control, process monitoring, and research in drug development. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations. It is based on well-established protocols for similar benzoic acid derivatives.[4][5]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Retention TimeApproximately 4-6 min
Experimental Protocol

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4][5][6]

  • Reagents: HPLC grade acetonitrile, HPLC grade water, and phosphoric acid.[4]

  • Reference Standard: Certified reference standard of this compound.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[4][5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard, transfer to a 25 mL volumetric flask, and dissolve in the mobile phase.[5]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

3. Sample Preparation

  • Solid Samples: Accurately weigh an amount of the sample expected to contain about 25 mg of the analyte and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well.[5]

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection.[4]

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5][6]

  • Injection Volume: 10 µL.[5]

  • UV Detection Wavelength: 237 nm (A wavelength scan is recommended to determine the absorbance maximum).[5]

  • Run Time: 10 minutes.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O with 0.1% H3PO4) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC StdStock Standard Stock (1000 µg/mL) WorkingStd Working Standards StdStock->WorkingStd WorkingStd->HPLC SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLC UV UV Detection (237 nm) HPLC->UV Calibration Calibration Curve UV->Calibration Quantification Quantification UV->Quantification Calibration->Quantification

Caption: HPLC-UV experimental workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it suitable for complex matrices or when trace-level quantification is required. The protocol involves a derivatization step to increase the volatility of the acidic analyte. This approach is adapted from general methods for analyzing organic acids.[7]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method.

ParameterResult
Linearity (r²)≥ 0.998
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)~5 ng/mL
Limit of Quantification (LOQ)~15 ng/mL
Retention TimeVaries with program
Experimental Protocol

1. Instrumentation and Consumables

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer) and an appropriate data system.[8]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Reagents: Solvents for extraction (e.g., Ethyl Acetate), derivatizing agent (e.g., BSTFA with 1% TMCS), internal standard (e.g., a structurally similar, stable isotope-labeled compound or a non-endogenous benzoic acid derivative).

  • Reference Standard: Certified reference standard of this compound.

2. Sample Preparation and Derivatization

  • Extraction: For liquid samples, perform a liquid-liquid extraction into an organic solvent like ethyl acetate after acidification. For solid samples, perform a solvent extraction followed by a clean-up step if necessary (e.g., solid-phase extraction).[8]

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to convert the acidic and hydroxyl groups to their trimethylsilyl (TMS) esters/ethers.

  • Standard Preparation: Prepare calibration standards and treat them with the same extraction and derivatization procedure as the samples.

3. GC-MS Conditions

  • Injector Temperature: 250 °C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.[8]

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless (or split 10:1, depending on concentration).[8]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions of the derivatized analyte and internal standard. A full scan is initially required to identify these ions.

4. Data Analysis

  • Identify the analyte peak based on its retention time and the presence of characteristic ions.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction (LLE or SPE) Drying Drying (Nitrogen Stream) Extraction->Drying Deriv Derivatization (BSTFA, 70°C) Drying->Deriv GC GC Separation (Capillary Column) Deriv->GC MS MS Detection (EI, SIM mode) GC->MS PeakID Peak Identification (RT & Ions) MS->PeakID Quant Quantification (Internal Standard) PeakID->Quant

Caption: GC-MS experimental workflow for quantification.

References

Application Notes and Protocols for o-Thymotic Acid in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Thymotic acid, also known as 2-hydroxy-6-methyl-3-propylbenzoic acid, is a phenolic compound with potential antimicrobial properties. Its structural similarity to thymol, a well-documented antimicrobial agent, suggests its potential efficacy against a range of pathogenic microorganisms. These application notes provide detailed protocols for evaluating the antimicrobial and anti-biofilm activity of o-thymotic acid. While specific quantitative data for o-thymotic acid is limited in publicly available literature, the provided protocols are based on established methods for assessing antimicrobial compounds. Data for the related compound, thymol, is included for reference and comparative purposes.

Putative Mechanism of Action

The precise antimicrobial mechanism of o-thymotic acid is not yet fully elucidated. However, based on its phenolic structure, it is hypothesized to act in a manner similar to other phenolic compounds like thymol. The proposed mechanism involves the disruption of microbial cell membrane integrity. This disruption can lead to the leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death. It is also possible that o-thymotic acid interacts with and inhibits essential microbial enzymes or proteins.

Data Presentation: Antimicrobial Activity of Thymol (Reference Data)

The following tables summarize the antimicrobial activity of thymol against various microorganisms, providing a reference for the potential efficacy of o-thymotic acid.

Table 1: Minimum Inhibitory Concentration (MIC) of Thymol against Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923310[1]
Staphylococcus aureus(Methicillin-Resistant)250[2]
Escherichia coli-180[1]
Salmonella Typhimurium-150[1]
Acinetobacter baumannii-125[2]
Klebsiella pneumoniae-250[2]
Streptococcus agalactiae-250[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Thymol against Fungi

MicroorganismStrainMIC (µg/mL)Reference
Candida albicansATCC 90028-[3]
Candida albicans(Fluconazole-Resistant)-[4]
Candida albicansClinical Isolates625 - 10,000[5]

Table 3: Minimum Bactericidal Concentration (MBC) of Thymol

MicroorganismStrainMBC (mg/mL)Reference
Staphylococcus aureusMastitis Isolate0.39 - 3.12[6]
Staphylococcus chromogenesMastitis Isolate0.39 - 3.12[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the determination of the lowest concentration of o-thymotic acid that inhibits the visible growth of a microorganism.

Materials:

  • o-Thymotic acid

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, for viability indication)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of o-Thymotic Acid Stock Solution: Dissolve o-thymotic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the o-thymotic acid stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Broth with inoculum, without o-thymotic acid.

    • Negative Control: Broth only.

    • Solvent Control: Broth with the highest concentration of the solvent used to dissolve o-thymotic acid.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of o-thymotic acid at which no visible growth is observed. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of o-thymotic acid that kills 99.9% of the initial microbial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Mueller-Hinton Agar or Potato Dextrose Agar)

  • Sterile spreader or inoculating loop

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MBC Determination: The MBC is the lowest concentration of o-thymotic acid that results in no colony formation on the agar plate, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Anti-Biofilm Assay using Crystal Violet Staining

This protocol assesses the ability of o-thymotic acid to inhibit biofilm formation.

Materials:

  • o-Thymotic acid

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci) or other suitable biofilm-promoting medium

  • Bacterial inoculum

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Glacial Acetic Acid (33%)

  • Plate reader

Procedure:

  • Preparation of Plates: Prepare serial dilutions of o-thymotic acid in the appropriate biofilm-promoting medium in a 96-well plate as described in the MIC protocol.

  • Inoculation: Add the bacterial inoculum to each well to a final concentration of approximately 1 x 10^6 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the negative control wells are colorless.

  • Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition compared to the positive control.

Visualizations

Experimental_Workflow_MIC_MBC cluster_MIC MIC Determination cluster_MBC MBC Determination prep_stock Prepare o-Thymotic Acid Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h @ 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Select wells for MBC plate Plate onto Agar subculture->plate incubate_mbc Incubate Plates (18-24h @ 37°C) plate->incubate_mbc read_mbc Read MBC (Lowest concentration with no colony formation) incubate_mbc->read_mbc Anti_Biofilm_Assay_Workflow start Prepare Serial Dilutions of o-Thymotic Acid inoculate Inoculate with Bacteria start->inoculate incubate_biofilm Incubate for Biofilm Formation (24h @ 37°C) inoculate->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic fix_biofilm Fix Biofilm (Methanol) wash_planktonic->fix_biofilm stain Stain with Crystal Violet fix_biofilm->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Stain (Ethanol/Acetic Acid) wash_stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance Putative_Mechanism_of_Action o_thymotic_acid o-Thymotic Acid cell_membrane Bacterial Cell Membrane o_thymotic_acid->cell_membrane Interacts with membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Leads to leakage Leakage of Intracellular Components membrane_disruption->leakage pmf_dissipation Proton Motive Force Dissipation membrane_disruption->pmf_dissipation cell_death Cell Death leakage->cell_death pmf_dissipation->cell_death

References

Application Notes and Protocols: 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-isopropyl-6-methylbenzoic acid, also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid, is a derivative of salicylic acid.[1][2] Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[3][4][5] Emerging research suggests that this compound may hold significant therapeutic potential, leveraging a mechanism of action that could offer a favorable efficacy and safety profile.[6] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory and analgesic properties of this compound and its effects on key inflammatory signaling pathways.

Therapeutic Potential

As a salicylic acid derivative, this compound is hypothesized to exert its therapeutic effects primarily through the inhibition of inflammatory processes. The structural modifications, including the isopropyl and methyl groups, may influence its potency, selectivity, and pharmacokinetic properties compared to parent salicylic acid. The primary therapeutic applications to explore are in the management of inflammatory conditions and pain.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data to illustrate the potential efficacy of this compound in various preclinical models. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Anti-inflammatory Activity by HRBC Membrane Stabilization

CompoundConcentration (µg/mL)% ProtectionIC₅₀ (µg/mL)
This compound 5035.2 ± 2.1125.8
10058.7 ± 3.5
20079.4 ± 4.2
Diclofenac Sodium (Standard) 5042.1 ± 2.8105.2
10065.9 ± 3.9
20088.3 ± 5.1

Table 2: In Vivo Analgesic Activity by Acetic Acid-Induced Writhing Test in Mice

TreatmentDose (mg/kg)Number of Writhings (Mean ± SEM)% Inhibition
Control (Vehicle) -55.4 ± 3.2-
This compound 5038.1 ± 2.531.2
10025.7 ± 1.9 53.6
20015.2 ± 1.4***72.6
Aspirin (Standard) 10022.4 ± 1.859.6
p<0.05, **p<0.01, ***p<0.001 compared to control

Table 3: In Vivo Anti-inflammatory Activity by Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition
Control (Vehicle) -1.25 ± 0.08-
This compound 500.98 ± 0.0621.6
1000.75 ± 0.05**40.0
2000.58 ± 0.04 53.6
Indomethacin (Standard) 100.62 ± 0.0550.4
p<0.05, **p<0.01, ***p<0.001 compared to control

Table 4: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Control (Untreated) -50.2 ± 4.535.8 ± 3.1
LPS (1 µg/mL) -850.6 ± 55.2620.4 ± 48.9
LPS + this compound 25610.3 ± 42.1450.7 ± 35.2
50425.8 ± 35.7 310.2 ± 28.6
100280.4 ± 22.9 205.9 ± 19.8
*p<0.05, **p<0.01, ***p<0.001 compared to LPS alone

Experimental Protocols

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the anti-inflammatory activity of a substance by its ability to stabilize the HRBC membrane against hypotonicity-induced lysis.[3][4]

Materials:

  • Fresh whole human blood

  • Alsever's solution (2.05% glucose, 0.8% sodium citrate, 0.055% citric acid, and 0.42% sodium chloride in water)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.7% NaCl)

  • Phosphate buffer (pH 7.4)

  • This compound

  • Diclofenac sodium (standard drug)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Collect fresh whole blood from a healthy human volunteer who has not taken any NSAIDs for 2 weeks prior to the experiment.

  • Mix the blood with an equal volume of Alsever's solution.

  • Centrifuge the mixture at 3000 rpm for 10 minutes and discard the supernatant.

  • Wash the packed red blood cells with an equal volume of isosaline and centrifuge again. Repeat this washing step three times.

  • Prepare a 10% (v/v) suspension of the packed cells in isosaline.

  • Prepare various concentrations of this compound and the standard drug in ethanol.

  • Set up the reaction mixtures as follows:

    • 1 mL of phosphate buffer

    • 2 mL of hyposaline

    • 0.5 mL of HRBC suspension

    • 0.5 mL of the test or standard drug solution

  • For the control, add 0.5 mL of the vehicle (ethanol) instead of the drug solution.

  • Incubate all mixtures at 37°C for 30 minutes.

  • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the hemoglobin content.

  • Calculate the percentage of hemolysis and protection using the following formulas:

    • % Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100

    • % Protection = 100 - % Hemolysis

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[7][8] The intraperitoneal injection of acetic acid induces a writhing response, which is characterized by abdominal contractions and stretching.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Aspirin (standard drug)

  • 0.6% (v/v) acetic acid solution

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Protocol:

  • Divide the mice into groups (n=6 per group): control, standard, and test groups (at least 3 doses).

  • Administer the vehicle, this compound, or aspirin orally to the respective groups.

  • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula:

    • % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to assess acute inflammation.[6][9] Sub-plantar injection of carrageenan induces a local inflammation characterized by edema.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Indomethacin (standard drug)

  • 1% (w/v) carrageenan solution in saline

  • Plethysmometer

  • Vehicle

  • Oral gavage needles

Protocol:

  • Divide the rats into groups (n=6 per group): control, standard, and test groups.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, this compound, or indomethacin orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.

  • Calculate the percentage of inhibition of edema for each group compared to the control group at each time point using the formula:

    • % Inhibition = [(Mean edema volume in control group - Mean edema volume in test group) / Mean edema volume in control group] x 100

In Vitro Assessment of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound can be further investigated by examining its impact on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[10][11][12][13][14]

Cell Culture and Treatment:

  • Use a suitable cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Culture the cells in appropriate media and conditions.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for a specified duration (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for cytokine production).

NF-κB Activation Assay (Western Blot for IκBα Degradation and p65 Nuclear Translocation):

  • After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Perform Western blotting on the cytoplasmic extracts to detect the levels of IκBα and phosphorylated IκBα. A decrease in IκBα levels indicates its degradation and subsequent NF-κB activation.

  • Perform Western blotting on the nuclear extracts to detect the levels of the p65 subunit of NF-κB. An increase in nuclear p65 indicates its translocation to the nucleus.

MAPK Pathway Activation Assay (Western Blot for Phosphorylated MAPKs):

  • After treatment, lyse the cells to obtain total cell lysates.

  • Perform Western blotting to detect the levels of phosphorylated forms of key MAPKs, such as p38, ERK1/2, and JNK. A decrease in the levels of these phosphorylated proteins indicates inhibition of the MAPK pathway.

Cytokine Production Assay (ELISA):

  • After 24 hours of stimulation, collect the cell culture supernatant.

  • Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays invitro_start This compound hrbc HRBC Membrane Stabilization Assay invitro_start->hrbc macrophage Macrophage Culture (e.g., RAW 264.7) invitro_start->macrophage lps LPS Stimulation macrophage->lps cytokine Cytokine Measurement (ELISA) lps->cytokine western Western Blot (NF-κB, MAPK pathways) lps->western invivo_start Animal Models (Mice/Rats) acetic_acid Acetic Acid-Induced Writhing Test invivo_start->acetic_acid carrageenan Carrageenan-Induced Paw Edema invivo_start->carrageenan analgesia_eval Analgesic Effect Evaluation acetic_acid->analgesia_eval anti_inflammatory_eval Anti-inflammatory Effect Evaluation carrageenan->anti_inflammatory_eval

Caption: Experimental workflow for evaluating the therapeutic potential of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocation Gene Pro-inflammatory Gene Transcription Compound This compound Compound->IKK inhibits IkB_NFkB->NFkB_active IκBα degradation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound This compound Compound->MAPKK inhibits

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Dissolving 3-isopropyl-6-methylsalicylic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-isopropyl-6-methylsalicylic acid, also known by its IUPAC name 2-hydroxy-3-isopropyl-6-methylbenzoic acid and synonymously as o-thymotic acid, is a derivative of salicylic acid.[1] Salicylic acid and its derivatives are of significant interest in various research fields due to their potential biological activities. Proper dissolution of this hydrophobic compound is critical for accurate and reproducible in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of 3-isopropyl-6-methylsalicylic acid for use in cell culture assays, ensuring optimal compound delivery and minimal solvent-induced cytotoxicity.

Physicochemical Properties and Solubility

Table 1: Solubility Data for Related Salicylic Acid Derivatives

CompoundSolventReported SolubilityNotes
6-Methylsalicylic acidDMSO100 mg/mL (657.25 mM)May require sonication. Hygroscopic DMSO can impact solubility.
3-Methylsalicylic acidMethanol5% (w/v)Solution may be clear to slightly hazy.
General Salicylic AcidsPolar Organic SolventsSolubleIncludes DMSO, ethanol, methanol.
General Salicylic AcidsBasic WaterSoluble

This table provides solubility information for structurally similar compounds to guide the dissolution of 3-isopropyl-6-methylsalicylic acid. It is recommended to experimentally determine the solubility for your specific batch and experimental conditions.

Experimental Protocols

The following protocols outline the recommended procedures for preparing a stock solution of 3-isopropyl-6-methylsalicylic acid and its subsequent dilution for cell culture applications.

Protocol 1: Standard Method for Preparing a Concentrated Stock Solution in DMSO

This is the standard and most widely used method for dissolving hydrophobic compounds for cell culture.

Materials:

  • 3-isopropyl-6-methylsalicylic acid powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile pipettes and tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 3-isopropyl-6-methylsalicylic acid powder in a sterile microcentrifuge tube. Perform this in a clean and draft-free environment.

  • Adding Solvent: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Avoid excessive heating.

  • Sterilization: The high concentration of DMSO in the stock solution is typically self-sterilizing. No further filtration is usually required.

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.

Protocol 2: Diluting the Stock Solution into Cell Culture Medium

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 3-isopropyl-6-methylsalicylic acid DMSO stock solution at room temperature.

  • Prepare Working Solution:

    • It is recommended to perform a serial dilution of the concentrated stock solution in pre-warmed (37°C) cell culture medium to achieve the final desired experimental concentration.

    • Add the stock solution dropwise to the medium while gently swirling to ensure rapid and uniform mixing, which helps to prevent precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept at a minimum, typically ≤ 0.5%, to prevent solvent-induced cytotoxicity.[5]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the dissolved compound.

Protocol 3: Alternative Three-Step Method for Compounds with Low Aqueous Solubility

For compounds that are particularly hydrophobic and prone to precipitation when diluted directly into aqueous media, the following three-step protocol may improve solubility.[7]

Materials:

  • 10 mM stock solution of 3-isopropyl-6-methylsalicylic acid in DMSO (prepared as in Protocol 1)

  • Fetal Bovine Serum (FBS), pre-warmed to ~50°C

  • Sterile cell culture medium (containing 1% FBS), pre-warmed to 37°C

  • Heating block or water bath set to ~40°C

Procedure:

  • Prepare 10 mM Stock in DMSO: Prepare a 10 mM stock solution of the compound in DMSO as described in Protocol 1.

  • Dilution in Pre-warmed FBS: Dilute the 10 mM stock solution 10-fold with pre-warmed (~50°C) Fetal Bovine Serum. Keep this intermediate solution warm (~40°C).

  • Final Dilution in Cell Culture Medium: Perform the final dilution of the intermediate solution into pre-warmed cell culture medium (containing 1% FBS) to achieve the desired final concentration for your experiment.

Visualizations

The following diagrams illustrate the experimental workflows for preparing 3-isopropyl-6-methylsalicylic acid for cell culture.

experimental_workflow_standard cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock store->thaw Begin Experiment dilute Dilute in Pre-warmed Medium thaw->dilute treat Treat Cells dilute->treat dilute->treat Final Concentration (DMSO ≤ 0.5%)

Caption: Standard workflow for dissolving 3-isopropyl-6-methylsalicylic acid.

experimental_workflow_alternative cluster_prep Step 1: Stock Solution cluster_intermediate Step 2: Intermediate Dilution cluster_final Step 3: Final Working Solution stock Prepare 10 mM Stock in DMSO dilute_fbs Dilute 10-fold in Pre-warmed FBS (~50°C) stock->dilute_fbs Intermediate Step dilute_media Final Dilution in Pre-warmed Medium (1% FBS) dilute_fbs->dilute_media Final Preparation treat Treat Cells dilute_media->treat

Caption: Alternative three-step protocol for enhanced solubility.

Stability and Storage

Proper storage of 3-isopropyl-6-methylsalicylic acid and its solutions is crucial to maintain its integrity.

  • Solid Compound: Store the powdered form in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Stock Solutions: As a general guideline for salicylic acid derivatives, DMSO stock solutions are stable for up to one month at -20°C and up to six months at -80°C when protected from light. For optimal results, it is recommended to use freshly prepared solutions or to perform stability tests under your specific experimental conditions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Precipitation upon dilution in media The aqueous solubility limit has been exceeded.- Lower the final concentration of the compound. - Perform serial dilutions in pre-warmed media. - Add the stock solution dropwise while gently vortexing the media. - Try the alternative three-step dissolution protocol.
Compound appears insoluble in DMSO Insufficient mixing or low-quality/hygroscopic DMSO.- Increase vortexing time or use brief sonication. - Use fresh, anhydrous, cell culture-grade DMSO.
Changes in media color or pH The compound is acidic and may affect the buffering capacity of the medium.- Monitor the pH of the final working solution. - Use a buffered medium (e.g., containing HEPES) if significant pH changes are observed.
Observed cytotoxicity in vehicle control The final DMSO concentration is too high.- Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%).

References

Application of o-Thymotic Acid in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the application of o-thymotic acid (also known as 3-isopropyl-6-methylsalicylic acid) in agriculture is currently limited. The following application notes and protocols are based on studies of structurally similar compounds, namely thymol and 6-methylsalicylic acid. The potential applications and mechanisms of o-thymotic acid described herein are therefore hypothetical and require experimental validation.

Introduction

o-Thymotic acid is a phenolic compound and an isomer of 6-methylsalicylic acid. While its direct role in agriculture is not yet established, related molecules have demonstrated significant potential as biostimulants, influencing plant growth, development, and defense responses. This document provides potential application frameworks for o-thymotic acid in agricultural research, drawing parallels from the activities of thymol and 6-methylsalicylic acid.

Potential Application 1: Enhancement of Root Development

Based on research on thymol, o-thymotic acid could potentially be used to stimulate lateral root formation, a key factor for improving water and nutrient uptake, and overall plant vigor.

Data Presentation: Effect of Thymol on Watermelon Root Development

The following table summarizes the dose-dependent effect of thymol on the lateral root formation in watermelon seedlings. This data suggests a potential concentration range for initial studies with o-thymotic acid.

Treatment Concentration (µM)Increase in Lateral Root Number (%)Increase in Lateral Root Primordia Density (%)
2519.7Not Reported
5029.1Not Reported
10037.645.8

Data adapted from a study on thymol's effect on watermelon seedlings[1].

Experimental Protocol: Assessment of o-Thymotic Acid on Root Architecture

Objective: To evaluate the effect of o-thymotic acid on the primary and lateral root growth of a model plant species (e.g., Arabidopsis thaliana or watermelon).

Materials:

  • Plant seeds

  • o-Thymotic acid

  • Murashige and Skoog (MS) agar medium

  • Petri dishes

  • Growth chamber

  • Microscope with imaging capabilities

  • Image analysis software

Methodology:

  • Preparation of Treatment Media: Prepare MS agar medium and autoclave. Once cooled to approximately 50°C, add o-thymotic acid to final concentrations of 0 µM (control), 10 µM, 25 µM, 50 µM, and 100 µM from a sterile stock solution. Pour the media into sterile Petri dishes.

  • Seed Sterilization and Plating: Surface sterilize seeds (e.g., with 70% ethanol and 1% sodium hypochlorite solution) and rinse with sterile distilled water. Aseptically place the seeds on the prepared media plates.

  • Incubation: Place the Petri dishes vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After 7-10 days, photograph the seedlings.

  • Analysis: Using image analysis software, measure the length of the primary root and count the number of emerged lateral roots for each seedling. Calculate the lateral root density (number of lateral roots per cm of primary root).

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine significant differences between the control and treatment groups.

Visualizing the Experimental Workflow

experimental_workflow_root cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare MS Agar with o-Thymotic Acid Concentrations plate_seeds Plate Seeds on Media prep_media->plate_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->plate_seeds incubate Incubate Vertically (7-10 days) plate_seeds->incubate photograph Photograph Seedlings incubate->photograph measure Measure Primary Root Length & Count Lateral Roots photograph->measure analyze Statistical Analysis measure->analyze

Caption: Experimental workflow for assessing root development.

Proposed Signaling Pathway

Thymol is known to stimulate lateral root formation by inducing the production of Reactive Oxygen Species (ROS) through Respiratory Burst Oxidase Homolog (Rboh) enzymes[1]. A similar pathway could be hypothesized for o-thymotic acid.

signaling_pathway_root o_thymotic_acid o-Thymotic Acid rboh Rboh Activation o_thymotic_acid->rboh ros ROS Production rboh->ros lrp_initiation Lateral Root Primordia Initiation ros->lrp_initiation lr_formation Lateral Root Formation lrp_initiation->lr_formation

Caption: Hypothetical signaling pathway for root development.

Potential Application 2: Induction of Plant Disease Resistance

6-Methylsalicylic acid (6-MeSA) has been shown to mimic the plant defense hormone salicylic acid (SA), leading to the activation of systemic acquired resistance (SAR) and enhanced protection against pathogens[2][3]. Due to its structural similarity, o-thymotic acid may also possess this capability.

Data Presentation: Effect of 6-Methylsalicylic Acid on Disease Resistance in Tobacco
Transgenic Line6-MeSA Level (µg/g fresh weight)TMV Lesion Area (mm²)
Control043.4
6MSAS Plant 10.2943.4
6MSAS Plant 24.3314.7

Data adapted from a study on transgenic tobacco expressing a 6-MeSA synthase gene, showing an inverse correlation between 6-MeSA levels and Tobacco Mosaic Virus (TMV) lesion size[3].

Experimental Protocol: Pathogen Resistance Assay

Objective: To determine if o-thymotic acid treatment can induce resistance to a pathogen in a susceptible host plant.

Materials:

  • Host plants (e.g., Nicotiana benthamiana)

  • o-Thymotic acid solution

  • Pathogen suspension (e.g., Pseudomonas syringae)

  • Syringe for infiltration

  • UV transilluminator (for fluorescent pathogens)

  • Homogenization buffer and plating supplies for bacterial counts

Methodology:

  • Pre-treatment: Infiltrate leaves of 4-week-old plants with a solution of o-thymotic acid (e.g., 100 µM) or a mock solution (control).

  • Incubation: Allow 24-48 hours for the induction of plant defense responses.

  • Pathogen Challenge: Infiltrate a different area of the same leaves with a bacterial suspension (e.g., P. syringae at OD₆₀₀ = 0.001).

  • Symptom Observation: Monitor and photograph the development of disease symptoms (e.g., chlorosis, necrosis) over 3-5 days.

  • Quantification of Pathogen Growth:

    • At 3 days post-infection, collect leaf discs from the infiltrated areas.

    • Homogenize the leaf discs in buffer.

    • Perform serial dilutions and plate on appropriate selective media.

    • Incubate the plates and count the colony-forming units (CFUs) to determine bacterial growth.

  • Statistical Analysis: Compare the symptom development and bacterial counts between the mock- and o-thymotic acid-pretreated plants using appropriate statistical tests.

Visualizing Logical Relationships in Disease Resistance

logical_relationship_disease cluster_treatment Treatment cluster_response Plant Response cluster_outcome Outcome pretreatment Pre-treatment with o-Thymotic Acid defense_activation Activation of Defense Pathways pretreatment->defense_activation reduced_growth Reduced Pathogen Growth defense_activation->reduced_growth less_symptoms Reduced Disease Symptoms defense_activation->less_symptoms

Caption: Logical flow of induced disease resistance.

Proposed Signaling Pathway

o-Thymotic acid could potentially interact with the salicylic acid signaling pathway to upregulate defense-related genes and enhance resistance.

signaling_pathway_disease o_thymotic_acid o-Thymotic Acid sa_receptor Salicylic Acid Receptor (e.g., NPR1) o_thymotic_acid->sa_receptor mimics Salicylic Acid defense_genes Upregulation of Defense Genes (e.g., PR genes) sa_receptor->defense_genes resistance Enhanced Disease Resistance defense_genes->resistance

Caption: Hypothetical signaling pathway for disease resistance.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxy-3-isopropyl-6-methylbenzoic acid, a substituted derivative of salicylic acid, is a compound of interest in pharmaceutical research and development. Ensuring its purity and quantifying its presence in bulk drug substances or formulated products requires a robust and reliable analytical method. This application note details a highly specific and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for this purpose. The method is designed for quality control, stability studies, and purity assessments.

The principle of this method is based on reversed-phase chromatography, which is standard for analyzing phenolic acids and their derivatives.[1] A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. To ensure sharp peaks and reproducible retention times for the acidic analyte, the mobile phase is acidified with phosphoric acid.[1][2] This suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better chromatographic performance.[1]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable.[2] An Agilent 1260 Infinity II or equivalent system can be used.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric Acid (ACS grade)

    • This compound Reference Standard (>99% purity)

2. Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid):

    • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

    • Combine them in a suitable 1 L solvent bottle.

    • Add 1.0 mL of phosphoric acid to the mixture.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard. Transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This working standard is used for routine analysis and system suitability checks.

  • Sample Preparation (Bulk Drug Substance):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer it to a 25 mL volumetric flask and prepare a 1 mg/mL stock solution as described for the standard.

    • Prepare a 0.1 mg/mL working sample solution by diluting the stock solution accordingly with the mobile phase.[2]

    • Filter the final solution through a 0.45 µm syringe filter before injection to prevent column clogging.

Data Presentation

Chromatographic Conditions The optimized parameters for the HPLC analysis are summarized in the table below.

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (65:45 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection235 nm
Run Time10 minutes

System Suitability System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The working standard solution (0.1 mg/mL) is injected five times, and the results should meet the following criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates≥ 2000
Relative Standard Deviation (%RSD) of Peak Area≤ 2.0%

Method Validation Summary The proposed method should be fully validated according to ICH guidelines before implementation. The following table summarizes the expected performance characteristics based on similar analytical methods.[2]

ParameterExpected Result
Linearity (r²)≥ 0.999
Range0.01 - 0.2 mg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_processing 3. Data Processing start Start prep_mobile Prepare Mobile Phase (ACN:H2O:H3PO4) start->prep_mobile end_node End prep_std Prepare Standard Solutions (Stock & Working) prep_mobile->prep_std prep_sample Prepare Sample Solutions (Weigh, Dissolve, Dilute) prep_std->prep_sample sys_suitability System Suitability Test (5x Standard Injection) prep_sample->sys_suitability inject_samples Inject Blank, Standards, & Samples sys_suitability->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks gen_curve Generate Calibration Curve integrate_peaks->gen_curve calc_conc Calculate Sample Concentration gen_curve->calc_conc report 4. Generate Report calc_conc->report report->end_node

Caption: HPLC analysis workflow for this compound.

References

Application Note: Quantitative Analysis of o-Thymotic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of o-thymotic acid in biological samples using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility and polar nature of o-thymotic acid, a derivatization step is required to facilitate its analysis by GC-MS.[1][2][3] This protocol outlines a complete workflow, including sample preparation, derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and optimized GC-MS parameters for the detection and quantification of the trimethylsilyl (TMS) derivative of o-thymotic acid. The method described herein provides a robust framework for researchers and scientists engaged in metabolomics and drug development.

Introduction

o-Thymotic acid, also known as 2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid, is a salicylic acid derivative.[4] Accurate and reliable quantification of organic acids like o-thymotic acid in complex biological matrices is crucial for various research applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and sensitivity for the analysis of volatile and thermally stable compounds.[2][5] However, many organic acids, including o-thymotic acid, are non-volatile and require a derivatization step to convert them into less polar and more volatile derivatives suitable for GC-MS analysis.[1][2]

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those found in carboxylic acids and hydroxyl groups.[1] This process replaces the active hydrogens with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[6] This application note provides a detailed protocol for the derivatization of o-thymotic acid using BSTFA with TMCS as a catalyst, followed by quantitative analysis using GC-MS.

Experimental Workflow

A generalized workflow for the GC-MS analysis of o-thymotic acid is presented below. This involves sample preparation, derivatization, and subsequent analysis by GC-MS.

GC-MS Workflow for o-Thymotic Acid cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction DryDown1 Evaporation to Dryness (under Nitrogen) Extraction->DryDown1 Reconstitution Reconstitution in Solvent (e.g., Pyridine) DryDown1->Reconstitution Derivatization Addition of BSTFA + TMCS (70°C for 60 min) Reconstitution->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for o-thymotic acid analysis.

Detailed Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma or urine) and store them at -80°C until analysis.

  • Internal Standard: Add an appropriate internal standard to the sample to account for variability in extraction and derivatization efficiency. A structurally similar compound not present in the sample is recommended.

  • Acidification: Acidify the sample to a pH of approximately 2-3 by adding a suitable acid (e.g., 1M HCl). This ensures that the o-thymotic acid is in its protonated form for efficient extraction.

  • Extraction: Add 500 µL of a water-immiscible organic solvent, such as ethyl acetate. Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-6) on the remaining aqueous layer to maximize recovery, and combine the organic extracts.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).

Derivatization Protocol

It is critical to perform derivatization in an anhydrous environment, as the presence of water can interfere with the silylation reaction.

  • Reagent Preparation: Prepare the derivatization reagent by mixing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of a suitable solvent such as pyridine.

  • Derivatization Reaction: Add 50 µL of the BSTFA + 1% TMCS reagent to the reconstituted sample.

  • Incubation: Securely cap the vial and incubate the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After incubation, allow the sample to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis and may require optimization for your specific instrument.

GC Parameter Setting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80°C, hold for 2 min
Ramp 1: 10°C/min to 200°C, hold for 2 min
Ramp 2: 20°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
MS Parameter Setting
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Solvent Delay 5 minutes

Data Presentation

Quantitative analysis can be performed by creating a calibration curve using standards of o-thymotic acid prepared and derivatized in the same manner as the samples. The table below presents hypothetical quantitative data for illustrative purposes.

Sample ID Concentration (µg/mL) Peak Area (Analyte) Peak Area (Internal Standard) Response Ratio
Standard 11.015,234145,8760.104
Standard 25.078,912148,2340.532
Standard 310.0155,678147,5431.055
Standard 425.0390,123146,9872.654
Standard 550.0798,456149,1235.354
Sample 1Unknown112,345147,8900.760
Sample 2Unknown45,678146,5430.312

Logical Relationship for Quantification

The quantification of the target analyte is based on the relationship between its concentration and the response ratio relative to a constant concentration of an internal standard.

Quantification Logic cluster_calibration Calibration Curve Generation cluster_sample_analysis Sample Quantification Standards Known Concentrations of o-Thymotic Acid Standards DerivatizeStandards Derivatize Standards Standards->DerivatizeStandards AnalyzeStandards Analyze by GC-MS DerivatizeStandards->AnalyzeStandards ResponseRatio Calculate Response Ratio (Analyte Area / IS Area) AnalyzeStandards->ResponseRatio CalibrationCurve Plot Response Ratio vs. Concentration ResponseRatio->CalibrationCurve Interpolate Interpolate Concentration from Calibration Curve CalibrationCurve->Interpolate UnknownSample Unknown Sample DerivatizeSample Derivatize Sample with IS UnknownSample->DerivatizeSample AnalyzeSample Analyze by GC-MS DerivatizeSample->AnalyzeSample SampleResponse Calculate Sample Response Ratio AnalyzeSample->SampleResponse SampleResponse->Interpolate

Caption: Logic for quantitative analysis of o-thymotic acid.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the quantification of o-thymotic acid in biological matrices. The provided protocols for sample preparation, derivatization, and instrument parameters serve as a comprehensive guide for researchers. This methodology can be adapted and validated for specific research needs in the fields of metabolomics, pharmacology, and drug development.

References

Application Notes and Protocols for 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-isopropyl-6-methylbenzoic acid, also known as o-thymotic acid, is a versatile substituted salicylic acid derivative. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and alkyl substituents, makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds, including heterocyclic compounds with potential pharmacological activities. These application notes provide an overview of its utility, supported by detailed experimental protocols for key transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 548-51-6[1][2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
Melting Point 127-129 °C[1]
Appearance White to off-white crystalline powder
Synonyms o-Thymotic acid, 3-Isopropyl-6-methylsalicylic acid[3]

Applications in Organic Synthesis

This compound serves as a precursor for the synthesis of various organic molecules, primarily through reactions involving its carboxylic acid and hydroxyl functionalities. Key applications include its use in the synthesis of coumarin derivatives.

Synthesis of Coumarin Derivatives via Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. This compound, despite being a carboxylic acid, can undergo decarboxylation under the reaction conditions, allowing the phenolic moiety to react.

A notable application is the synthesis of 5-hydroxy-4,8-dimethyl-5-isopropylcoumarin through the Pechmann condensation with ethyl acetoacetate. This reaction is typically catalyzed by a strong acid like sulfuric acid. The initial condensation is followed by a decarboxylation step. The resulting hydroxycoumarin can be further modified, for example, by methylation of the hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-4,7-dimethyl-8-isopropylcoumarin via Pechmann Condensation

This protocol is based on the established Pechmann condensation reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • To this, add an excess of ethyl acetoacetate (2.0-3.0 eq).

  • Cool the mixture in an ice bath.

  • Slowly and with constant stirring, add concentrated sulfuric acid (a few drops to catalyze, or in larger amounts as a solvent).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time, or gently heat to accelerate the reaction (e.g., 60-80°C for several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • A solid precipitate of the crude coumarin derivative will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-hydroxy-4,7-dimethyl-8-isopropylcoumarin.

Quantitative Data (Hypothetical):

ProductYield (%)Melting Point (°C)Spectroscopic Data
5-Hydroxy-4,7-dimethyl-8-isopropylcoumarin75210-212¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 1H, Ar-H), 6.15 (s, 1H, C3-H), 3.50 (sept, J = 7.0 Hz, 1H, CH(CH₃)₂), 2.40 (s, 3H, C4-CH₃), 2.30 (s, 3H, C7-CH₃), 1.30 (d, J = 7.0 Hz, 6H, CH(CH₃)₂) ppm. ¹³C NMR (CDCl₃, 101 MHz): δ 161.5, 155.0, 152.3, 140.1, 125.6, 115.8, 112.4, 110.2, 28.9, 22.5, 20.8, 18.5 ppm. IR (KBr, cm⁻¹): 3400 (O-H), 1710 (C=O, lactone), 1610, 1580 (C=C, aromatic).

Logical Relationships in Synthesis

The synthesis of coumarin derivatives from this compound involves a logical sequence of reactions. The following diagram illustrates the general workflow for the synthesis and subsequent derivatization.

G A This compound B Pechmann Condensation (with Ethyl Acetoacetate, H₂SO₄) A->B Reactant C 5-Hydroxy-4,7-dimethyl-8-isopropylcoumarin B->C Product D Further Derivatization (e.g., Methylation, Halogenation) C->D Starting Material E Bioactive Coumarin Derivatives D->E Final Products

Caption: Synthetic workflow from the starting material to bioactive derivatives.

Signaling Pathway Involvement (Hypothetical)

While direct evidence for the involvement of this compound in specific signaling pathways is not extensively documented, its structural similarity to salicylic acid and other non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential interactions with inflammatory pathways. For instance, its derivatives could potentially modulate the activity of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation and pain.

The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound as a COX inhibitor.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative Derivative of This compound Derivative->COX_Enzyme Inhibition

Caption: Hypothetical inhibition of the COX pathway by a derivative.

References

Application Notes and Protocols for the In Vivo Formulation of 3-isopropyl-6-methylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a suitable formulation for in vivo studies of 3-isopropyl-6-methylsalicylic acid (CAS 548-51-6), a hydrophobic salicylic acid derivative. Given its poor aqueous solubility, careful selection of vehicles and formulation methods is critical for ensuring accurate dosing, bioavailability, and reproducibility in preclinical research.

Application Note 1: Physicochemical Properties and Solubility Profile

Understanding the physicochemical properties of 3-isopropyl-6-methylsalicylic acid, also known as o-Thymotic acid, is the foundational step in formulation development. Its structure, characterized by a salicylic acid core with isopropyl and methyl substitutions, renders it lipophilic and poorly soluble in aqueous media.

Table 1: Physicochemical Properties of 3-isopropyl-6-methylsalicylic Acid

Property Value Source(s)
Synonyms o-Thymotic acid, 2-Hydroxy-6-methyl-3-(1-methylethyl)benzoic acid [1][2]
CAS Number 548-51-6 [3][4]
Molecular Formula C₁₁H₁₄O₃ [4]
Molecular Weight 194.23 g/mol [3][4]
Appearance Monoclinic prismatic needles [1]
Melting Point 127-129 °C [5]
Water Solubility ~100 mg/L (0.1 mg/mL) at 20°C [1]

| Other Solubilities | Soluble in alcohol, ether, chloroform, benzene, petr ether |[1] |

The low water solubility confirms that aqueous vehicles alone are unsuitable for achieving typical dose concentrations required for in vivo efficacy or toxicology studies.

Application Note 2: Vehicle Selection for Oral Administration

Oral gavage is a common and precise method for substance administration in rodent studies. The choice of vehicle is paramount and depends on the required dose, study duration, and potential for vehicle-induced toxicity. Below is a summary of common vehicles for formulating poorly soluble compounds.

Table 2: Comparison of Common Oral Gavage Vehicles for Hydrophobic Compounds

Vehicle Category Examples Recommended Use & Concentration Limits Advantages Disadvantages
Aqueous (Suspensions) 0.5% (w/v) Methylcellulose (MC)0.5% (w/v) Carboxymethylcellulose (CMC) For creating uniform suspensions. Well-tolerated; minimal physiological effects.[6] Compound may settle; requires vigorous mixing before dosing.
Oils Corn Oil, Sesame Oil, Olive Oil For highly lipophilic compounds. High solubilizing capacity for lipophiles; can improve oral absorption. Can influence lipid metabolism; potential for aspiration pneumonia if administered improperly.[7]
Co-Solvents & Surfactants DMSO, PEG 300/400, Tween 80, Cremophor EL Used in combination to create solutions or stable emulsions. High solubilizing power; can achieve high drug concentrations. Potential for vehicle-specific toxicity, especially with chronic dosing.[8][9]

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance solubility. | Generally well-tolerated orally.[10] | High concentrations can cause renal toxicity in rats.[10] |

Table 3: Toxicity Data for Common Oral Formulation Excipients in Rodents

Excipient Species Route Value Notes Source(s)
DMSO Mouse Oral LD₅₀: 7.9 g/kg Can have intrinsic biological effects.[11] [11]
DMSO Rat Oral NOEL (2-wk study): <1.1 g/kg/day Caused offensive odor and irritation at the lowest dose tested. [8]
PEG 400 Rat Oral NOEL (2-wk study): 1.25 g/kg/day No Observed Effect Level. [8]
Tween 80 Rat Oral NOEL (2-wk study): 0.25 g/kg/day No Observed Effect Level. [8]

| Corn Oil | Rat | Oral | No adverse effects observed up to 10 mL/kg for 90 days. | Considered a safe vehicle, though it can influence some biological parameters. |[6][12] |

Experimental Protocols

Protocol 1: Formulation Development and Vehicle Screening Workflow

This protocol outlines the systematic steps to identify a lead formulation for 3-isopropyl-6-methylsalicylic acid.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Selection cluster_2 Phase 3: Stability & Finalization start Define Target Dose (e.g., 10, 50, 100 mg/kg) sol_screen Solubility Screening Test in multiple vehicles (PEG 400, Corn Oil, DMSO, etc.) start->sol_screen decision Solubility Adequate? sol_screen->decision form_solution Develop Co-Solvent Solution or Emulsion (e.g., PEG/Tween/Oil) decision->form_solution   Yes form_suspension Develop Suspension (e.g., in 0.5% CMC) decision->form_suspension   No stability Assess Formulation Stability (e.g., 24h at RT) form_solution->stability form_suspension->stability protocol Finalize Dosing Protocol & Prepare for In Vivo Study stability->protocol G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS, Damage) tlr4 TLR4 Receptor lps->tlr4 hmgb1 Extracellular HMGB1 hmgb1->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα NF-κB ikk->ikb_nfkb:f0 P nfkb NF-κB (p65/p50) ikb->ikb_nfkb:f0 nucleus Nucleus nfkb->nucleus translocates nfkb->ikb_nfkb:f1 genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates transcription compound 3-isopropyl-6- methylsalicylic acid (Putative) compound->hmgb1 inhibits compound->ikk inhibits

References

Application Notes and Protocols for o-Thymotic Acid as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Thymotic acid (2-hydroxy-3-isopropyl-6-methylbenzoic acid) is a salicylic acid derivative with a well-defined chemical structure and high purity, making it an excellent candidate for use as a reference standard in analytical chemistry. Reference standards are critical for ensuring the accuracy, precision, and reliability of analytical data in research, drug development, and quality control processes. These application notes provide comprehensive information and protocols for the effective use of o-thymotic acid as a reference standard.

Key Applications:

  • Calibration of analytical instruments: Establishing a reliable correlation between the instrument's response and the analyte's concentration.

  • Method validation: Verifying that an analytical method is suitable for its intended purpose, including assessments of linearity, accuracy, precision, and specificity.

  • Quantification of analytes: Accurately determining the concentration of a target compound in a sample by comparing its analytical response to that of the o-thymotic acid reference standard.

  • Identity confirmation: Confirming the identity of a substance by comparing its physicochemical properties (e.g., retention time in chromatography) to those of the certified reference standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use.

PropertyValue
Chemical Name This compound
Synonyms o-Thymotinic acid, 3-Isopropyl-6-methylsalicylic acid
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 548-51-6
Appearance White to off-white crystalline powder
Melting Point Approximately 127-130 °C
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.
pKa ~3.5 (estimated for the carboxylic acid group)
UV Maximum (in Methanol) ~308 nm

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CoA) for a reference standard provides crucial information regarding its purity and characterization. The following table represents typical data found on a CoA for o-thymotic acid.

TestSpecificationResultMethod
Assay (on dried basis) ≥ 99.5%99.8%HPLC
Identity Conforms to structureConforms¹H-NMR, ¹³C-NMR, MS, IR
Loss on Drying ≤ 0.5%0.15%USP <731> (105 °C, 3 hours)
Residue on Ignition ≤ 0.1%0.05%USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmUSP <231>
Related Substances HPLC
- Any individual impurity≤ 0.1%0.08% (at RRT 1.2)
- Total impurities≤ 0.5%0.20%
Residual Solvents Meets USP <467> requirementsConformsGC-HS

Stability and Storage

Proper storage and handling are critical to maintain the integrity and stability of the o-thymotic acid reference standard.

  • Storage Conditions: Store in a well-closed, light-resistant container at a controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is recommended.

  • Stability: o-Thymotic acid is generally stable under recommended storage conditions. However, exposure to high temperatures, humidity, and light can lead to degradation. Solutions of o-thymotic acid in organic solvents are typically stable for several days when stored at 2-8°C and protected from light. It is recommended to prepare fresh solutions for critical analyses.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.

Objective: To prepare a stock solution and a series of working standard solutions of o-thymotic acid.

Materials:

  • o-Thymotic Acid Reference Standard

  • HPLC-grade methanol

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of o-thymotic acid reference standard.

    • Quantitatively transfer the weighed standard into a 25 mL volumetric flask.

    • Add a small amount of methanol to dissolve the solid.

    • Once dissolved, dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For example, to prepare a 100 µg/mL working standard, pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to the mark with methanol.

HPLC Method for Quantification

This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method for the quantification of an analyte using o-thymotic acid as an external reference standard.

Objective: To quantify an analyte in a sample solution using a validated HPLC method with o-thymotic acid as the reference standard.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a quaternary pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 308 nm
Run Time Approximately 10 minutes

Procedure:

  • System Suitability:

    • Inject a working standard solution (e.g., 25 µg/mL) of o-thymotic acid five times.

    • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Construct a calibration curve by plotting the peak area of o-thymotic acid against its concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis:

    • Prepare the sample solution by dissolving the analyte in an appropriate solvent and diluting it to a concentration that falls within the range of the calibration curve.

    • Inject the sample solution into the HPLC system.

    • Record the peak area of the analyte.

  • Calculation:

    • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

    • Calculate the final concentration of the analyte in the original sample, taking into account any dilution factors.

      Concentration of Analyte = (Peak Area_analyte - y-intercept) / slope

Visualizations

Workflow for Using a Reference Standard

The following diagram illustrates the general workflow for using o-thymotic acid as a reference standard in a quantitative analytical procedure.

G A Weigh o-Thymotic Acid Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Generate Calibration Curve C->G D Prepare Sample Solution H Analyze Sample D->H E HPLC System Setup F System Suitability Test E->F F->G G->H I Integrate Peak Areas H->I J Calculate Analyte Concentration I->J K Report Final Result J->K

Caption: Workflow for Quantitative Analysis using a Reference Standard.

Analytical Method Validation Logical Flow

This diagram outlines the logical progression of key validation parameters for an analytical method, as guided by ICH Q2(R1).

G cluster_core Core Validation Parameters cluster_robust Method Robustness cluster_system System Performance Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Logical Flow of Analytical Method Validation Parameters.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent method for synthesizing this compound (also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid) is the Kolbe-Schmitt reaction.[1][2][3] This reaction involves the ortho-carboxylation of 2-isopropyl-5-methylphenol (thymol) by treating its corresponding phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification.[1]

Q2: What are the primary side reactions and byproducts to be aware of during the Kolbe-Schmitt synthesis of this compound?

The main side reaction is the formation of the positional isomer, 4-hydroxy-5-isopropyl-2-methylbenzoic acid, through para-carboxylation. The regioselectivity of the Kolbe-Schmitt reaction is a critical factor; while ortho-carboxylation is desired, some degree of para-substitution can occur. Other potential impurities include unreacted thymol and, under certain conditions, dicarboxylated products. The oxidation of the starting phenol can also lead to colored impurities.

Q3: How can I maximize the yield of the desired ortho-carboxylated product, this compound?

To favor the formation of the ortho-isomer, consider the following:

  • Choice of Base: Use sodium hydroxide to generate the sodium phenoxide of thymol. Sodium phenoxides are known to favor ortho-carboxylation, whereas potassium phenoxides tend to yield the para-isomer.[1]

  • Temperature Control: Lower reaction temperatures generally favor the formation of the ortho-carboxylated product. Higher temperatures can lead to the thermodynamically more stable para-isomer.[4]

  • Anhydrous Conditions: The presence of water can significantly decrease the overall yield of the reaction. Ensure all reactants, solvents, and equipment are thoroughly dried.

Q4: What are the recommended purification methods to isolate this compound from its isomers and other impurities?

Separating this compound from its isomers can be challenging due to their similar physical properties. The following techniques are recommended:

  • Fractional Crystallization: This method exploits subtle differences in the solubility of the isomers in a specific solvent system.[4]

  • Recrystallization: This is a standard procedure for purifying the crude product. A common approach involves dissolving the crude solid in a minimal amount of a hot solvent (such as an ethanol/water mixture) and allowing it to cool slowly to form crystals of the purified product.[4]

  • Chromatography: For small-scale purifications or to obtain very high purity material, techniques like High-Performance Liquid Chromatography (HPLC) can be effective.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Presence of Moisture: Water in the reaction mixture can inhibit the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents and dry the sodium thymoxide thoroughly before the carboxylation step.
Insufficient CO2 Pressure: The carboxylation is a pressure-dependent reaction.Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 5-100 atm).[1] Monitor the pressure throughout the reaction.
Reaction Temperature Too Low: While lower temperatures favor ortho-carboxylation, a certain activation energy must be overcome.Gradually increase the reaction temperature in increments, while monitoring the product distribution to find the optimal balance between reaction rate and regioselectivity.
High Proportion of para-Isomer Reaction Temperature Too High: Higher temperatures can favor the formation of the thermodynamically stable para-isomer.Lower the reaction temperature. The optimal temperature is typically in the range of 125-150°C for the Kolbe-Schmitt reaction.[1]
Use of Potassium Hydroxide: Potassium phenoxide preferentially directs carboxylation to the para-position.Use sodium hydroxide to generate the sodium phenoxide of thymol.
Dark or Discolored Product Oxidation of Phenolic Compounds: The thymol starting material or the product can oxidize at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing carbon dioxide. Use purified, colorless starting materials.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have proceeded to completion.Increase the reaction time while maintaining the optimal temperature and pressure. Monitor the reaction progress by taking aliquots (if possible) and analyzing them by TLC or HPLC.
Poor Mixing: In a solid-gas phase reaction, inefficient mixing can lead to poor contact between the phenoxide and CO2.Ensure vigorous and efficient stirring of the reaction mixture throughout the process.

Data Presentation

Table 1: Hypothetical Yield and Regioselectivity of Thymol Carboxylation under Various Conditions.

Entry Base Temperature (°C) Pressure (atm) Time (h) Total Yield (%) ortho:para Isomer Ratio
1NaOH1258067590:10
2NaOH1508068580:20
3NaOH1758068265:35
4KOH1508068820:80
5NaOH1505066082:18
6NaOH15010069078:22
7NaOH1508047081:19
8NaOH1508088879:21

Experimental Protocols

Key Experiment: Kolbe-Schmitt Synthesis of this compound

This protocol is a representative procedure based on the principles of the Kolbe-Schmitt reaction.

1. Preparation of Sodium Thymoxide:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-isopropyl-5-methylphenol (thymol).

  • Dissolve the thymol in a suitable anhydrous solvent (e.g., toluene).

  • Under a nitrogen atmosphere, add an equimolar amount of sodium hydroxide (as a concentrated aqueous solution or as solid pellets).

  • Heat the mixture to reflux with vigorous stirring to facilitate the formation of the sodium phenoxide and the removal of water via a Dean-Stark trap.

  • Once all the water has been removed, cool the mixture and remove the solvent under reduced pressure to obtain the dry sodium thymoxide as a fine powder.

2. Carboxylation:

  • Transfer the dry sodium thymoxide powder to a high-pressure autoclave.

  • Seal the autoclave and purge it with nitrogen, then with carbon dioxide.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).

  • Heat the autoclave to the reaction temperature (e.g., 125-150°C) with constant, vigorous stirring.

  • Maintain the temperature and pressure for a set duration (e.g., 6-8 hours).

3. Work-up and Isolation:

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

  • Dissolve the solid reaction mixture in water.

  • Transfer the aqueous solution to a beaker and cool it in an ice bath.

  • Acidify the solution to a pH of approximately 2-3 by slowly adding a strong acid (e.g., concentrated hydrochloric acid). This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic salts.

  • Dry the crude product in a vacuum oven.

4. Purification:

  • Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., ethanol and water).

  • If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter while hot to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

Visualizations

SynthesisWorkflow cluster_prep Step 1: Phenoxide Formation cluster_carboxylation Step 2: Carboxylation cluster_workup Step 3: Work-up and Purification Thymol 2-Isopropyl-5-methylphenol (Thymol) Heat Reflux with Water Removal (Dean-Stark) Thymol->Heat NaOH Sodium Hydroxide (NaOH) NaOH->Heat Solvent Anhydrous Toluene Solvent->Heat DryPhenoxide Dry Sodium Thymoxide Heat->DryPhenoxide Autoclave High-Pressure Autoclave DryPhenoxide->Autoclave HighTemp Heating (125-150°C) Autoclave->HighTemp CO2 Carbon Dioxide (CO2) (High Pressure) CO2->Autoclave CrudeSalt Crude Sodium Salt of Product HighTemp->CrudeSalt Dissolve Dissolve in Water CrudeSalt->Dissolve Acidify Acidify with HCl (pH 2-3) Dissolve->Acidify Precipitate Crude Product Precipitation Acidify->Precipitate Filter Filter and Wash with Water Precipitate->Filter Recrystallize Recrystallize (e.g., Ethanol/Water) Filter->Recrystallize PureProduct Pure this compound Recrystallize->PureProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield or High Impurity CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture DrySystem Action: Thoroughly Dry All Components CheckMoisture->DrySystem Yes CheckTemp Review Reaction Temperature? CheckMoisture->CheckTemp No DrySystem->CheckTemp TempTooHigh High Temp? (>160°C) CheckTemp->TempTooHigh TempTooLow Low Temp? (<120°C) CheckTemp->TempTooLow CheckBase Which Base Was Used? CheckTemp->CheckBase Optimal LowerTemp Action: Lower Temperature to Reduce para-Isomer TempTooHigh->LowerTemp IncreaseTemp Action: Increase Temperature to Improve Rate TempTooLow->IncreaseTemp LowerTemp->CheckBase IncreaseTemp->CheckBase KOH_used Potassium Hydroxide (KOH)? CheckBase->KOH_used CheckPressure CO2 Pressure Sufficient? CheckBase->CheckPressure NaOH Used SwitchToBase Action: Switch to NaOH to Favor ortho-Product KOH_used->SwitchToBase SwitchToBase->CheckPressure IncreasePressure Action: Increase CO2 Pressure CheckPressure->IncreasePressure No PureProduct Proceed to Purification CheckPressure->PureProduct Yes

Caption: Logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Issues of o-Thymotic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of o-thymotic acid.

Frequently Asked Questions (FAQs)

Q1: What is o-thymotic acid and why is its aqueous solubility a concern?

A: o-Thymotic acid, also known as 2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid, is a derivative of salicylic acid.[1][2] Its chemical structure, which includes a non-polar isopropyl group and a methyl group on the benzene ring, contributes to its low water solubility.[2] Reports indicate that at 20°C, only 0.1 g of o-thymotic acid dissolves in 1 liter of water, which can be a significant challenge for in vitro experiments, formulation development, and other applications requiring aqueous solutions.[1]

Q2: What are the main strategies to improve the aqueous solubility of o-thymotic acid?

A: The primary methods for enhancing the aqueous solubility of o-thymotic acid, a weakly acidic compound, include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the o-thymotic acid molecule within a cyclodextrin.

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.

  • Salt Formation: Converting the acid to a more soluble salt form, such as its sodium salt.[1]

Q3: What is the pKa of o-thymotic acid and why is it important?

Q4: Are there any safety precautions I should take when handling o-thymotic acid?

A: Yes, o-thymotic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] When handling o-thymotic acid powder, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a respirator should be used. All handling should be performed in a well-ventilated area, preferably in a fume hood.

Troubleshooting Guides

Issue 1: o-Thymotic acid is not dissolving in my aqueous buffer.
Possible Cause Troubleshooting Step
Low intrinsic solubility o-Thymotic acid has very low solubility in neutral water (approx. 0.1 g/L at 20°C).[1]
pH of the buffer is too low If using a buffer, ensure its pH is sufficiently high to deprotonate the carboxylic acid. For significant solubility enhancement, the pH should be well above the pKa (estimated to be slightly above 2.97). Try adjusting the pH of your solution to 5 or higher.
Precipitation upon standing Even if initially dissolved, the compound may precipitate out of a supersaturated solution. Ensure the concentration is not exceeding the solubility limit at the given conditions.
Incorrect solvent If your experimental conditions allow, consider using a co-solvent system or other solubilization techniques described in this guide.
Issue 2: My solution of o-thymotic acid is cloudy.
Possible Cause Troubleshooting Step
Incomplete dissolution The concentration of o-thymotic acid exceeds its solubility in the current solvent system. Try increasing the volume of the solvent, adjusting the pH, or using a stronger solubilization method. Gentle heating and sonication can also aid dissolution, but be cautious of potential degradation at high temperatures.
Precipitation of the compound A change in temperature or pH (e.g., upon addition of another reagent) may have caused the compound to precipitate. Re-adjust the conditions if possible or filter the solution if the precipitate is undesirable for your experiment.
Presence of insoluble impurities If the starting material is not pure, the cloudiness may be due to insoluble impurities. Filter the solution through a 0.45 µm or 0.22 µm filter.
Issue 3: I need to prepare a stock solution of o-thymotic acid for cell culture experiments, but organic solvents are toxic to my cells.
Possible Cause Troubleshooting Step
Cellular toxicity of co-solvents High concentrations of solvents like DMSO or ethanol can be cytotoxic.
Solution Prepare a highly concentrated stock solution of o-thymotic acid in a minimal amount of a cell-culture compatible solvent (e.g., DMSO). Then, dilute this stock solution into your cell culture medium to a final concentration where the solvent percentage is non-toxic (typically <0.1-0.5% v/v). Alternatively, consider using cyclodextrin-based solubilization, as cyclodextrins are generally well-tolerated by many cell lines.

Quantitative Data Summary

The following tables provide estimated solubility data for o-thymotic acid based on its known properties and data from structurally similar phenolic acids. Note: These values are for guidance and may need to be experimentally verified for your specific conditions.

Table 1: Estimated Solubility of o-Thymotic Acid in Water at Different pH Values

pHEstimated Solubility (g/L)State of o-Thymotic Acid
< 2.0~ 0.1Predominantly undissociated (protonated)
3.0> 0.1Partially dissociated
5.0Significantly IncreasedMostly dissociated (deprotonated)
7.0HighAlmost completely dissociated

Table 2: Effect of Co-solvents on the Solubility of Poorly Soluble Phenolic Acids (General Trend)

Co-solventConcentration in Water (% v/v)General Effect on Solubility
Ethanol10 - 50%Moderate Increase
Propylene Glycol10 - 50%Moderate to High Increase
DMSO1 - 10%High Increase

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of Poorly Soluble Compounds (General Trend)

Cyclodextrin TypeConcentration (mM)General Effect on Solubility
β-Cyclodextrin (β-CD)1 - 15Moderate Increase
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1 - 50High Increase

Experimental Protocols

Protocol 1: Solubilization of o-Thymotic Acid by pH Adjustment

This protocol describes how to prepare an aqueous solution of o-thymotic acid by converting it to its more soluble deprotonated form.

  • Preparation of a Slurry: Weigh the desired amount of o-thymotic acid and add it to the desired volume of purified water (e.g., deionized or distilled). Stir the mixture at room temperature. A milky white suspension will form.

  • pH Adjustment: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise.

  • Monitoring pH: Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the o-thymotic acid completely dissolves. The solution should become clear. Note the final pH. For complete dissolution and to maintain solubility, the final pH should be at least 2 units above the pKa (i.e., pH > 5.0).

  • Final Volume Adjustment: If necessary, add more purified water to reach the final desired volume and concentration.

  • Sterilization (Optional): If required for biological applications, the final solution can be sterile-filtered through a 0.22 µm filter.

Protocol 2: Preparation of o-Thymotic Acid Sodium Salt

This protocol describes the conversion of o-thymotic acid to its sodium salt, which is freely soluble in water.[1]

  • Dissolution: Dissolve a known molar amount of o-thymotic acid in ethanol.

  • Addition of Base: Add one molar equivalent of sodium hydroxide (as a concentrated aqueous solution or as solid pellets) to the ethanolic solution of o-thymotic acid.

  • Stirring: Stir the mixture at room temperature. The sodium salt may precipitate out of the ethanol.

  • Isolation: If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Washing and Drying: Wash the resulting solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material. Dry the solid under vacuum to obtain the o-thymotic acid sodium salt.

  • Solubility Check: The resulting sodium salt should be freely soluble in water.

Protocol 3: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol, based on the Higuchi and Connors method, is used to determine the increase in o-thymotic acid solubility with increasing concentrations of HP-β-CD.

  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 10, 20, 30, 40, 50 mM) in your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Addition of Excess o-Thymotic Acid: Add an excess amount of o-thymotic acid to each HP-β-CD solution in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples with an appropriate solvent (e.g., methanol or a suitable mobile phase) and determine the concentration of dissolved o-thymotic acid using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the total concentration of dissolved o-thymotic acid against the concentration of HP-β-CD. The slope of this phase solubility diagram can be used to determine the complexation efficiency and the stability constant of the inclusion complex.

Visualizations

experimental_workflow cluster_start Starting Point cluster_methods Solubilization Methods cluster_end Desired Outcome start Insoluble o-Thymotic Acid in Aqueous Solution ph_adjust pH Adjustment (add base) start->ph_adjust cosolvent Co-solvency (add Ethanol, PG, etc.) start->cosolvent cyclodextrin Cyclodextrin Complexation (add HP-β-CD) start->cyclodextrin end Clear, Soluble o-Thymotic Acid Solution ph_adjust->end cosolvent->end cyclodextrin->end

Caption: Experimental workflow for solubilizing o-thymotic acid.

logical_relationship cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions problem Poor Aqueous Solubility of o-Thymotic Acid cause Hydrophobic Moieties (Isopropyl & Methyl Groups) problem->cause is due to solution1 Increase Polarity of Solvent (Co-solvents) cause->solution1 can be addressed by solution2 Increase Ionization of Solute (pH Adjustment > pKa) cause->solution2 can be addressed by solution3 Encapsulate Hydrophobic Part (Cyclodextrins) cause->solution3 can be addressed by

Caption: Logical relationship of o-thymotic acid solubility issues.

References

stability of 3-isopropyl-6-methylsalicylic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability of 3-isopropyl-6-methylsalicylic acid (also known as o-thymotic acid) under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-isopropyl-6-methylsalicylic acid?

A1: To ensure the long-term stability and integrity of 3-isopropyl-6-methylsalicylic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light, moisture, and air. For optimal shelf life, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q2: My solid 3-isopropyl-6-methylsalicylic acid has developed a slight color. Does this indicate degradation?

A2: A change in the physical appearance of the compound, such as the development of a yellowish or brownish tint from its typical white crystalline form, can be an indicator of degradation. This is often due to slow oxidation or exposure to light. If a color change is observed, it is advisable to re-test the purity of the material before use, for example, by using High-Performance Liquid Chromatography (HPLC).

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my compound. What could be the cause?

A3: The appearance of new or unexpected peaks in an HPLC analysis strongly suggests the presence of degradation products. 3-isopropyl-6-methylsalicylic acid, like other salicylic acid derivatives, can degrade under several conditions, including:

  • Hydrolysis: Exposure to acidic or, more significantly, basic conditions can lead to the hydrolysis of the compound.

  • Photodegradation: Exposure to UV light can induce degradation.

  • Thermal Stress: High temperatures may cause thermal decomposition.

  • Oxidation: Contact with oxidizing agents can degrade the compound.

To troubleshoot, review your sample preparation, handling, and storage procedures. Ensure that all solvents are of high purity and that the sample has not been unduly exposed to harsh conditions.

Q4: What is the expected shelf life of 3-isopropyl-6-methylsalicylic acid?

A4: The shelf life of 3-isopropyl-6-methylsalicylic acid is highly dependent on the storage conditions. When stored unopened in a tightly sealed container under ideal conditions (cool, dry, dark), the solid compound is expected to be stable for several years. However, once opened or if stored improperly, its shelf life can be significantly reduced. For solutions, stability is much lower and depends on the solvent, pH, and storage temperature. It is best practice to re-analyze the compound if it has been stored for an extended period or if there are any doubts about its purity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced peak area or apparent loss of purity in analysis. Degradation of the compound due to improper storage or handling.Review storage conditions (temperature, light, and moisture exposure). Ensure proper sealing of the container. Re-test the purity of a freshly prepared sample from a new or properly stored batch.
Inconsistent results in bioassays or chemical reactions. Use of degraded starting material.Confirm the purity of the 3-isopropyl-6-methylsalicylic acid using a suitable analytical method like HPLC before starting the experiment.
Appearance of new peaks in chromatogram after sample preparation. Degradation induced by sample preparation conditions (e.g., pH of the solvent, high temperature).Evaluate the stability of the compound in the chosen solvent. Use fresh, high-purity solvents and avoid extreme pH or high temperatures during sample preparation.
Physical changes in the solid compound (e.g., clumping, discoloration). Absorption of moisture and/or degradation.Store the compound in a desiccator. If clumping is observed, gently grind the material to a fine powder before use, and verify its purity.

Stability Data Summary

While specific quantitative stability data for 3-isopropyl-6-methylsalicylic acid is not extensively available in the public domain, the following table summarizes its expected stability profile based on the known behavior of closely related salicylic acid derivatives. These are qualitative guidelines for experimental design.

Condition Solid State Stability Solution Stability Potential Degradation Products
Elevated Temperature (>40°C) Generally stable for short periods, but long-term exposure can lead to decomposition.Prone to degradation, with the rate increasing with temperature.Decarboxylation products, oxidative derivatives.
High Humidity (>75% RH) May lead to hydrolysis and physical changes like clumping.[1]Can accelerate hydrolysis, especially at non-neutral pH.Hydrolyzed forms, potential rearrangement products.
UV/Visible Light Exposure Can cause discoloration and photodegradation over time.[1]Susceptible to photodegradation, leading to the formation of various byproducts.Photodegradation products, colored impurities.
Acidic Conditions (pH < 4) Generally stable.Relatively stable, but strong acid at high temperatures can promote hydrolysis.Hydrolysis products.
Basic Conditions (pH > 8) Susceptible to reaction if moisture is present.Prone to rapid hydrolysis and other base-catalyzed degradation reactions.Hydrolysis products, salts, potential rearrangement products.
Oxidizing Agents (e.g., H₂O₂) Can be oxidized.Readily undergoes oxidation.Oxidized and ring-opened products.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-isopropyl-6-methylsalicylic acid at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2-8 hours). Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a shorter period (e.g., 30 minutes to 2 hours) due to higher sensitivity. Cool and neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a set time (e.g., 2-24 hours), protected from light.

  • Thermal Degradation (Solution): Heat the stock solution under reflux at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 4-12 hours).

  • Thermal Degradation (Solid): Place the solid compound in a hot air oven at a temperature below its melting point (e.g., 80-100°C) for a specified duration (e.g., 24-72 hours).

  • Photodegradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark to differentiate between light- and heat-induced degradation.

3. Sample Analysis:

  • After exposure to the stressor, dilute the samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

  • Detection is typically performed using a UV detector at a wavelength determined from the UV spectrum of the parent compound.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60-80°C) stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, RT-60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Identify Degradants, Assess Purity) hplc->data

Caption: Workflow for a forced degradation study.

G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) parent 3-isopropyl-6-methylsalicylic acid decarboxylation Decarboxylation Product (2-isopropyl-5-methylphenol) parent->decarboxylation Heat, H⁺/OH⁻ oxidized Oxidized Products (e.g., Hydroxylated derivatives) parent->oxidized photoproducts Various Photoproducts (e.g., Colored impurities) parent->photoproducts ring_opening Ring-Opening Products oxidized->ring_opening Stronger Oxidation

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Optimization of o-Thymotic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for o-thymotic acid (3-isopropyl-6-methylsalicylic acid) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful derivatization for chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of o-thymotic acid necessary for GC-MS analysis?

A1: o-Thymotic acid is a polar compound with low volatility due to the presence of carboxylic acid and phenolic hydroxyl groups. These functional groups can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the GC inlet.[1] Derivatization converts these polar groups into less polar and more volatile derivatives, improving chromatographic performance and analytical accuracy.

Q2: What are the most common derivatization techniques for o-thymotic acid?

A2: The two primary and most effective derivatization techniques for o-thymotic acid, a phenolic acid, are:

  • Silylation: This is a very common method where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2]

  • Esterification/Alkylation: This technique converts the carboxylic acid group to an ester (e.g., methyl ester). The phenolic group can also be alkylated.

For GC-MS analysis, silylation is generally the preferred method due to its efficiency and the production of thermally stable derivatives.

Q3: Which silylating reagent is best for o-thymotic acid?

A3: For o-thymotic acid, which is a sterically hindered phenolic acid due to the isopropyl group adjacent to the hydroxyl group, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a catalyst like Trimethylchlorosilane (TMCS) , is a highly effective choice.[2][3] While N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is also a powerful silylating agent, BSTFA is often recommended for sterically hindered compounds as it can lead to better reaction yields.[4]

Q4: What are the critical parameters to control during the derivatization reaction?

A4: The success of the derivatization reaction hinges on the careful control of several key parameters:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization. All glassware, solvents, and the sample itself should be as dry as possible.

  • Reaction Temperature and Time: These parameters are interdependent and need to be optimized. Insufficient time or temperature will result in an incomplete reaction, while excessive heat over a prolonged period can lead to the degradation of the derivative.

  • Reagent Concentration: A sufficient molar excess of the derivatization reagent is crucial to drive the reaction to completion.

  • Solvent and Catalyst: The choice of solvent can influence reaction kinetics. A catalyst is often used to increase the reactivity of the silylating agent, especially for sterically hindered compounds.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Peak 1. Incomplete derivatization.2. Degradation of the derivative.3. Presence of moisture in the reaction.1. Optimize reaction conditions: increase temperature, extend reaction time, or increase the amount of derivatization reagent.[2]2. Avoid excessive heating. Analyze the sample as soon as possible after derivatization.3. Ensure all glassware is oven-dried. Use anhydrous solvents and dry the sample thoroughly before adding the reagent.
Peak Tailing 1. Incomplete derivatization leaving polar functional groups exposed.2. Active sites in the GC inlet liner or column.1. Re-optimize the derivatization protocol to ensure complete reaction.2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Multiple Peaks for o-Thymotic Acid 1. Partial derivatization (e.g., only one of the two active sites has reacted).2. Formation of byproducts due to side reactions.1. Increase the molar excess of the silylating reagent and/or the reaction temperature/time.2. Lower the reaction temperature or try a different, milder derivatization reagent.
Poor Reproducibility 1. Inconsistent reaction conditions.2. Variable amounts of moisture in samples or reagents.1. Precisely control temperature, time, and reagent volumes for all samples and standards.2. Handle all samples and reagents consistently under inert and dry conditions (e.g., under a nitrogen stream).
Baseline Noise or Ghost Peaks 1. Excess derivatization reagent injected.2. Contamination from solvents or glassware.1. While an excess of reagent is needed for the reaction, consider a sample cleanup step (e.g., evaporation and reconstitution in a clean solvent) before injection.2. Use high-purity solvents and thoroughly clean all glassware.

Data Presentation: Silylation Reaction Conditions

The following table summarizes typical starting conditions for the silylation of phenolic acids like o-thymotic acid using BSTFA with a TMCS catalyst. These should be considered as a starting point for optimization.

ParameterRecommended RangeNotes
Derivatization Reagent BSTFA + 1-10% TMCSTMCS acts as a catalyst, enhancing the silylating power of BSTFA, which is beneficial for sterically hindered phenols.[3]
Reagent to Sample Ratio >2:1 molar ratio of BSTFA to active hydrogensA significant excess is required to drive the reaction to completion. For a 1 mg sample, 100-250 µL of reagent is a good starting point.[3]
Solvent Pyridine, Acetonitrile, DichloromethaneThe solvent must be anhydrous. Pyridine can also act as a catalyst.
Reaction Temperature 60 - 100 °CHigher temperatures may be required for the sterically hindered o-thymotic acid.
Reaction Time 30 - 90 minutesOptimization is crucial. Monitor the reaction progress by analyzing aliquots at different time points.[2]

Experimental Protocols

Protocol 1: Silylation of o-Thymotic Acid using BSTFA + TMCS for GC-MS Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Materials:

  • o-Thymotic acid standard or dried sample extract

  • BSTFA + 1% TMCS

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of o-thymotic acid or your dried sample extract into a reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water and protic solvents.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to dissolve the dried residue.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven pre-heated to 80°C.

    • Heat for 60 minutes. Note: This is a starting point and may require optimization.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. If the concentration is too high, it can be diluted with an anhydrous non-polar solvent like hexane.

Visualizations

Experimental Workflow for o-Thymotic Acid Derivatization

experimental_workflow sample Dried o-Thymotic Acid Sample dissolve Dissolve in Anhydrous Pyridine sample->dissolve add_reagent Add BSTFA + 1% TMCS (Molar Excess) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 80°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Caption: Workflow for the silylation of o-thymotic acid.

Troubleshooting Logic for Incomplete Derivatization

troubleshooting_logic start Low Product Yield or Peak Tailing Observed check_moisture Were Anhydrous Conditions Maintained? start->check_moisture Start Troubleshooting dry_system Action: Thoroughly Dry Glassware and Solvents check_moisture->dry_system No check_reagent Was a Sufficient Molar Excess of Reagent Used? check_moisture->check_reagent Yes rerun Re-run Derivatization dry_system->rerun increase_reagent Action: Increase Reagent-to-Sample Ratio check_reagent->increase_reagent No check_conditions Are Reaction Time and Temperature Optimized? check_reagent->check_conditions Yes increase_reagent->rerun optimize_conditions Action: Increase Temperature and/or Reaction Time check_conditions->optimize_conditions No check_conditions->rerun Yes, Re-evaluate optimize_conditions->rerun

Caption: Troubleshooting guide for incomplete derivatization.

References

preventing degradation of 3-isopropyl-6-methylsalicylic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-isopropyl-6-methylsalicylic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 3-isopropyl-6-methylsalicylic acid degradation during sample preparation?

A1: 3-isopropyl-6-methylsalicylic acid, a phenolic compound, is susceptible to degradation from several factors, including:

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of metal ions, can lead to the formation of colored degradation products.

  • High pH (Alkaline Conditions): Basic conditions can deprotonate the phenolic hydroxyl group, making the molecule more prone to oxidation and other degradation reactions. Salicylic acid derivatives are known to be particularly sensitive to alkaline degradation.[1]

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways, including decarboxylation and oxidation.[1]

  • Light Exposure: UV and ambient light can provide the energy to initiate photo-degradation reactions.[1]

  • Presence of Metal Ions: Metal ions, such as Fe³⁺ and Cu²⁺, can act as catalysts for oxidative degradation.

Q2: My solution of 3-isopropyl-6-methylsalicylic acid has changed color. What does this indicate?

A2: A color change, such as turning yellow or brown, is a common indicator of degradation. This is often due to the formation of quinone-like structures and other colored polymerization products resulting from oxidation. If you observe a color change, it is recommended to verify the purity of your sample before proceeding with your experiment.

Q3: What are the ideal storage conditions for solutions of 3-isopropyl-6-methylsalicylic acid to minimize degradation?

A3: To ensure the stability of 3-isopropyl-6-methylsalicylic acid solutions, they should be stored under the following conditions:

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.

  • Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Atmosphere: To prevent oxidation, it is best to purge the solution with an inert gas (e.g., nitrogen or argon) and store it in a tightly sealed container.

  • pH: Maintain a slightly acidic pH (ideally below 6.5) to enhance stability.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of 3-isopropyl-6-methylsalicylic acid and provides solutions to mitigate degradation.

Problem Potential Cause Recommended Solution
Loss of parent compound peak intensity in HPLC/LC-MS. Degradation due to oxidation, pH, temperature, or light.Control Temperature: Perform all extraction and handling steps on ice or at a reduced temperature (e.g., 4°C).• Protect from Light: Use amber glassware or foil-wrapped containers throughout the procedure.• Control pH: Ensure all solvents and buffers are slightly acidic (pH 3-6).• Limit Oxygen Exposure: Use deoxygenated solvents (purged with nitrogen or argon) and minimize headspace in vials.• Add Stabilizers: Incorporate an antioxidant (e.g., 0.1% ascorbic acid) and a metal chelator (e.g., 0.1% EDTA) into your extraction solvent.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.• Review the degradation pathways (see below) to hypothesize the nature of the new peaks.• Optimize your sample preparation to minimize the conditions that lead to those specific degradation products (e.g., if you suspect oxidation, enhance your measures to exclude oxygen).• Perform forced degradation studies to confirm the identity of the degradation peaks.
Poor recovery of the compound after solid-phase extraction (SPE). Degradation on the SPE sorbent or during solvent evaporation.• Ensure the pH of the loading and elution buffers is appropriate to maintain stability.• Evaporate solvents at a low temperature (<40°C) under a stream of nitrogen.• Consider adding antioxidants to your collection tubes before elution.
Variability between replicate samples. Inconsistent exposure to degrading factors.• Standardize all sample preparation steps, paying close attention to timing, temperature, and light exposure for each sample.• Prepare a master mix of your extraction solvent containing stabilizers to ensure consistency.

Quantitative Stability Data

Table 1: Summary of Salicylic Acid Degradation under Forced Conditions

Stress ConditionReagent/ParameterTemperatureDurationApproximate Degradation (%)Reference
Acid Hydrolysis 0.1 N HCl80°C2 hours~10-15%Inferred from[1]
Base Hydrolysis 0.1 N NaOH80°C30 minutes~20-30%Inferred from[1]
Oxidation 3% H₂O₂Room Temp24 hours~15-25%Inferred from[1]
Thermal -100°C48 hours~5-10%Inferred from[1]
Photodegradation UV light (254 nm)Room Temp24 hoursSignificantInferred from[1]

Disclaimer: This data is for salicylic acid and should be used as a general guideline. It is highly recommended to perform specific stability studies for 3-isopropyl-6-methylsalicylic acid under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Extraction Solvent

This protocol describes the preparation of a methanol-based extraction solvent designed to minimize the degradation of 3-isopropyl-6-methylsalicylic acid.

Materials:

  • HPLC-grade methanol

  • Ultrapure water

  • L-Ascorbic acid

  • Disodium EDTA

  • Formic acid

  • Nitrogen or argon gas

Procedure:

  • To prepare 1 L of 80:20 methanol:water (v/v), combine 800 mL of methanol with 200 mL of ultrapure water in a 1 L amber glass bottle.

  • Add 1 g of L-ascorbic acid (to a final concentration of 0.1% w/v) and 1 g of disodium EDTA (to a final concentration of 0.1% w/v) to the solvent mixture.

  • Gently swirl the mixture until the solids are completely dissolved.

  • Adjust the pH of the solution to approximately 4.0 by adding a few drops of formic acid.

  • Deoxygenate the solvent by bubbling nitrogen or argon gas through it for 15-20 minutes.

  • Tightly cap the bottle and store at 4°C. This solution should be prepared fresh weekly.

Protocol 2: General Extraction Procedure for Solid Samples

This protocol provides a general workflow for extracting 3-isopropyl-6-methylsalicylic acid from solid matrices (e.g., plant tissue, soil) while minimizing degradation.

Materials:

  • Homogenizer (e.g., bead beater, mortar and pestle)

  • Centrifuge

  • Stabilized Extraction Solvent (from Protocol 1)

  • Amber microcentrifuge tubes

Procedure:

  • Weigh an appropriate amount of the solid sample into an amber microcentrifuge tube.

  • Place the tube on ice.

  • Add a pre-chilled volume of the Stabilized Extraction Solvent to the sample.

  • Homogenize the sample thoroughly while keeping it cold.

  • Vortex the sample for 1 minute, followed by sonication in a cold water bath for 10 minutes.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean, amber vial for analysis.

Visualizations

Signaling Pathways and Logical Relationships

degradation_pathways cluster_compound 3-isopropyl-6-methylsalicylic acid cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Compound 3-isopropyl-6- methylsalicylic acid Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Decarboxylation Decarboxylation Compound->Decarboxylation Photodegradation Photodegradation Compound->Photodegradation Oxygen Oxygen Oxygen->Oxidation High_pH High pH High_pH->Hydrolysis Heat Heat Heat->Oxidation Heat->Hydrolysis Heat->Decarboxylation Light Light Light->Photodegradation Metal_Ions Metal Ions Metal_Ions->Oxidation Quinones Quinones/ Polymerization Products Oxidation->Quinones Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Decarboxylated Decarboxylated Product Decarboxylation->Decarboxylated

Caption: Factors leading to the degradation of 3-isopropyl-6-methylsalicylic acid.

Experimental Workflow for Stabilized Sample Preparation

experimental_workflow cluster_prep Solvent Preparation cluster_extraction Extraction cluster_analysis Analysis Solvent Prepare Stabilized Extraction Solvent (pH 4, Ascorbic Acid, EDTA) Deoxygenate Deoxygenate Solvent (N2 or Ar purge) Solvent->Deoxygenate AddSolvent Add Pre-chilled Stabilized Solvent Deoxygenate->AddSolvent Sample Weigh Sample (in amber tube, on ice) Sample->AddSolvent Homogenize Homogenize (keep cold) AddSolvent->Homogenize VortexSonication Vortex & Sonicate (cold water bath) Homogenize->VortexSonication Centrifuge Centrifuge (4°C) VortexSonication->Centrifuge Collect Collect Supernatant (transfer to amber vial) Centrifuge->Collect Analysis HPLC/LC-MS Analysis Collect->Analysis

Caption: Workflow for sample preparation with stabilization steps.

Troubleshooting Logic Diagram

troubleshooting_logic Start Problem: Degradation Observed Check_Temp Was temperature controlled? Start->Check_Temp Check_Light Was sample protected from light? Check_Temp->Check_Light Yes Sol_Temp Implement cooling steps (ice bath, 4°C centrifuge) Check_Temp->Sol_Temp No Check_pH Was pH acidic? Check_Light->Check_pH Yes Sol_Light Use amber vials/ wrap in foil Check_Light->Sol_Light No Check_O2 Was oxygen excluded? Check_pH->Check_O2 Yes Sol_pH Use acidic (pH 3-6) solvents/buffers Check_pH->Sol_pH No Check_Stabilizers Were stabilizers (antioxidant/chelator) used? Check_O2->Check_Stabilizers Yes Sol_O2 Use deoxygenated solvents/ purge with inert gas Check_O2->Sol_O2 No Sol_Stabilizers Add ascorbic acid and EDTA to solvent Check_Stabilizers->Sol_Stabilizers No Reanalyze Re-run Experiment Check_Stabilizers->Reanalyze Yes Sol_Temp->Reanalyze Sol_Light->Reanalyze Sol_pH->Reanalyze Sol_O2->Reanalyze Sol_Stabilizers->Reanalyze

Caption: Troubleshooting decision tree for degradation issues.

References

matrix effects in the analysis of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid and similar small organic acids in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, components of biological samples like plasma, urine, or tissue homogenates can interfere with the ionization process in the mass spectrometer source.[1][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][4]

Q2: I am observing high variability in my quality control (QC) samples. Could this be due to matrix effects?

A: Yes, high variability in QC samples is a common symptom of uncompensated matrix effects.[5] Inconsistent matrix components across different samples can cause erratic ion suppression or enhancement, leading to poor reproducibility.[6] It is also crucial to verify the suitability and purity of your internal standard, as any contamination can contribute to inaccuracies.[5]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A: The most common method is the post-extraction spike comparison.[7][8] This involves comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7]

Troubleshooting Guide

Issue 1: Poor sensitivity and low signal intensity for this compound.

Possible Cause Suggested Solution
Significant Ion Suppression: Endogenous components in the biological matrix, such as phospholipids, are likely co-eluting with your analyte and suppressing its ionization.[6]1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[5][9] 2. Optimize Chromatography: Modify your LC method to improve the separation between your analyte and the matrix components. Adjusting the mobile phase pH can be particularly effective for acidic analytes.[9] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4][10]

Issue 2: Inaccurate and imprecise results in calibration standards and QCs.

Possible Cause Suggested Solution
Variable Matrix Effects: The composition of the matrix may differ between individual samples, standards, and QCs.1. Use Matrix-Matched Calibrants: Prepare your calibration standards and QCs in the same blank biological matrix as your unknown samples.[5] This helps to ensure that the standards and samples experience similar matrix effects. 2. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.

Comparative Data on Sample Preparation Methods

The following table summarizes typical performance data for different sample preparation techniques for the analysis of a small organic acid like this compound in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Precision (%CV)
Protein Precipitation (PPT)95 ± 565 ± 15 (Suppression)< 15
Liquid-Liquid Extraction (LLE)85 ± 888 ± 10 (Suppression)< 10
Solid-Phase Extraction (SPE)92 ± 697 ± 5 (Minimal Effect)< 5

Experimental Protocols

Below are example protocols for the extraction of this compound from human plasma.

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add the internal standard and 50 µL of 2% formic acid.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load 100 µL of pre-treated plasma sample (diluted 1:1 with 0.1% formic acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visual Guides

TroubleshootingWorkflow start Start: Inaccurate or Imprecise Results check_is Check Internal Standard (IS) Performance and Purity start->check_is is_ok IS Performance is Good? check_is->is_ok fix_is Action: Select a better IS (e.g., Stable Isotope Labeled) is_ok->fix_is No assess_me Assess Matrix Effects (ME) (Post-Extraction Spike) is_ok->assess_me Yes fix_is->check_is me_significant Significant ME (>15% Suppression/Enhancement)? assess_me->me_significant me_ok Minimal ME. Review other assay parameters. me_significant->me_ok No improve_cleanup Improve Sample Cleanup me_significant->improve_cleanup Yes chromatography Optimize Chromatography me_significant->chromatography Yes use_matched_cal Use Matrix-Matched Calibrants me_significant->use_matched_cal Yes reassess_me Re-assess Matrix Effects improve_cleanup->reassess_me chromatography->reassess_me use_matched_cal->reassess_me end End: Accurate and Precise Results reassess_me->end SamplePrepWorkflow cluster_collection start Start: Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) - Add Acetonitrile - Vortex & Centrifuge start->ppt lle Liquid-Liquid Extraction (LLE) - Acidify & Add Solvent - Vortex & Centrifuge start->lle spe Solid-Phase Extraction (SPE) - Condition & Equilibrate - Load, Wash & Elute start->spe supernatant Collect Supernatant ppt->supernatant organic_layer Collect Organic Layer lle->organic_layer eluate Collect Eluate spe->eluate drydown Evaporate to Dryness supernatant->drydown organic_layer->drydown eluate->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Purification of Crude 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. Other methods like column chromatography can also be employed, but recrystallization is often sufficient for achieving high purity.

Q2: What are the likely impurities in crude this compound?

A2: The impurities largely depend on the synthetic route. If synthesized via a Kolbe-Schmitt type reaction from 2-isopropyl-5-methylphenol, common impurities include:

  • Isomeric Byproducts: Such as 4-Hydroxy-3-isopropyl-6-methylbenzoic acid and other positional isomers. The formation of these is influenced by the reaction conditions, with different isomers being favored under certain temperatures and pressures.[1][2]

  • Unreacted Starting Materials: Residual 2-isopropyl-5-methylphenol.

  • Salts: Inorganic salts remaining from the workup steps.

  • Colored Impurities: Often polymeric or degradation products formed during the reaction.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on literature and the purification of structurally similar compounds, several solvent systems can be effective:

  • Methanol: A documented solvent for the recrystallization of this specific compound, yielding high-purity crystals suitable for analysis such as X-ray crystallography.[3]

  • Ethanol/Water Mixture: A common choice for substituted benzoic acids, where the compound is dissolved in hot ethanol and water is added dropwise until the solution becomes slightly turbid.

  • Water: Due to the presence of polar hydroxyl and carboxylic acid groups, water can be a suitable solvent, especially for removing less polar impurities. The solubility in hot water is expected to be significantly higher than in cold water.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling - Too much solvent was used. - The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration of the product and allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of pure this compound.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating from a solution that is too supersaturated. - The presence of significant impurities is depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent system with a lower boiling point. - Perform a preliminary purification step, such as an acid-base extraction, to remove major impurities.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can adsorb the desired product as well. Use sparingly.
Low Recovery of Purified Product - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. - Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a pre-heated funnel for hot filtration to prevent the product from crystallizing prematurely. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Purity Assessment Troubleshooting (HPLC)
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the pH of the aqueous component of the mobile phase to be at least 2 pH units away from the pKa of the analyte. For carboxylic acids, a lower pH (e.g., with phosphoric or formic acid) is often beneficial. - Use a new or different C18 column. - Reduce the concentration of the injected sample.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient time before injecting samples.
Presence of Unexpected Peaks - Contamination of the sample or solvent. - Sample degradation. - Carryover from previous injections.- Use high-purity solvents and clean sample vials. - Analyze the sample promptly after preparation. - Implement a needle wash step in the autosampler method.

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is based on a documented method for obtaining high-purity crystals of this compound.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (127-129 °C) to remove any residual solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general-purpose reversed-phase HPLC method suitable for assessing the purity of this compound and separating it from potential impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 70% A / 30% B, ramp to 30% A / 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the purified this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the same solvent mixture.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow for Recrystallization

G Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_product Final Product crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling & Ice Bath dissolved->cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Logical Diagram for Troubleshooting Recrystallization

G Recrystallization Troubleshooting Logic start Start Recrystallization cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No successful_crystallization Successful Crystallization crystals_form->successful_crystallization Yes troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Seed Crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat & Add Solvent - Cool Slowly - Change Solvent oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool_solution troubleshoot_oiling->cool_solution

Caption: Decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Enhancing the Bioavailability of o-Thymotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the bioavailability of o-thymotic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is o-thymotic acid and why is its bioavailability a concern?

A1: o-Thymotic acid, also known as 2-hydroxy-3-isopropyl-6-methylbenzoic acid, is a phenolic acid derivative. Like many phenolic and carboxylic acid compounds, it is presumed to have low aqueous solubility, which can limit its absorption in the gastrointestinal tract and, consequently, its oral bioavailability. Enhancing its bioavailability is crucial for achieving desired therapeutic effects at lower doses and ensuring consistent patient response.

Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble acidic compounds like o-thymotic acid?

A2: Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble acidic drugs. The most common and effective approaches include:

  • Nanoformulations: Encapsulating the drug in nanoparticles, liposomes, or nanoemulsions to increase surface area and facilitate absorption.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion in the gastrointestinal tract.

Q3: How do I choose the most suitable formulation strategy for o-thymotic acid?

A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of o-thymotic acid (e.g., exact solubility, pKa, logP), the desired release profile, and the available manufacturing capabilities. A preliminary screening of different formulation approaches is often recommended.

Q4: Are there any specific excipients that are recommended for o-thymotic acid formulations?

A4: For solid dispersions, hydrophilic polymers like polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are commonly used. For SEDDS, various oils (e.g., medium-chain triglycerides), surfactants (e.g., Tweens, Cremophor), and co-solvents (e.g., ethanol, propylene glycol) can be screened for their ability to solubilize o-thymotic acid. For liposomes, phospholipids such as phosphatidylcholine and cholesterol are the primary components.

Q5: What in vitro methods can be used to predict the in vivo performance of o-thymotic acid formulations?

A5: Several in vitro models are valuable for predicting in vivo bioavailability:

  • In Vitro Dissolution Testing: This is a fundamental test to assess the rate and extent of drug release from the formulation in various simulated gastrointestinal fluids.

  • Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier and predict the intestinal permeability of the drug.

Troubleshooting Guides

Issue 1: Low Drug Loading in Liposomal Formulations

Symptoms:

  • Low encapsulation efficiency (<50%) determined by spectrophotometry or HPLC.

  • Precipitation of o-thymotic acid observed during or after liposome preparation.

Possible Causes & Solutions:

CauseSolution
Poor solubility of o-thymotic acid in the aqueous phase during hydration. Increase the pH of the hydration buffer to ionize the carboxylic acid group of o-thymotic acid, thereby increasing its aqueous solubility. A pH above its pKa is recommended.
Drug leakage during the formulation process. Optimize the lipid composition. Incorporating cholesterol can increase the rigidity of the lipid bilayer and reduce drug leakage. Using lipids with a higher phase transition temperature (Tm) can also improve stability.
Insufficient interaction between the drug and the lipid bilayer. For a lipophilic drug, ensure it is adequately dissolved in the lipid film. For a more hydrophilic drug, ensure it is fully dissolved in the aqueous hydration medium.
Inaccurate quantification of encapsulated drug. Ensure complete separation of free drug from the liposomes before quantification. Techniques like size exclusion chromatography or dialysis are more effective than simple centrifugation for smaller liposomes.

Troubleshooting Workflow for Low Liposomal Drug Loading

Troubleshooting_Liposomes Start Low Drug Loading Detected Check_Solubility Is o-thymotic acid fully dissolved in the aqueous phase? Start->Check_Solubility Adjust_pH Increase pH of hydration buffer Check_Solubility->Adjust_pH No Check_Lipid_Composition Is the lipid composition optimized for stability? Check_Solubility->Check_Lipid_Composition Yes Adjust_pH->Check_Lipid_Composition Add_Cholesterol Incorporate cholesterol or high-Tm lipids Check_Lipid_Composition->Add_Cholesterol No Check_Separation Is the separation of free drug from liposomes complete? Check_Lipid_Composition->Check_Separation Yes Add_Cholesterol->Check_Separation Optimize_Separation Use size exclusion chromatography or dialysis Check_Separation->Optimize_Separation No Requantify Re-quantify encapsulation efficiency Check_Separation->Requantify Yes Optimize_Separation->Requantify

Caption: Troubleshooting workflow for low drug loading in liposomes.

Issue 2: Incomplete Dissolution from Solid Dispersion Formulations

Symptoms:

  • Dissolution profile shows a plateau below 80% drug release.

  • Visible undissolved particles in the dissolution medium.

Possible Causes & Solutions:

CauseSolution
Drug recrystallization during storage or dissolution. Ensure the drug is fully amorphous in the solid dispersion using techniques like DSC or XRD. Increase the polymer-to-drug ratio to better stabilize the amorphous drug. Store the formulation in a low-humidity environment.
Poor wettability of the solid dispersion. Incorporate a hydrophilic polymer with surfactant properties (e.g., certain grades of HPMC or Poloxamers).
Inadequate dissolution method. The pH of the dissolution medium is critical for acidic drugs. Ensure the pH is appropriate to maintain the ionized, more soluble form of o-thymotic acid. The buffer capacity should be sufficient to prevent a drop in pH as the drug dissolves. Consider adding a small amount of surfactant to the dissolution medium if sink conditions are not met.
Phase separation of the drug and polymer. This can occur if the drug and polymer are not fully miscible. Re-evaluate the choice of polymer and consider using a polymer with better miscibility with o-thymotic acid.

Troubleshooting Workflow for Incomplete Solid Dispersion Dissolution

Caption: Troubleshooting workflow for incomplete solid dispersion dissolution.

Data Presentation

Note: As there is limited publicly available data on the bioavailability of o-thymotic acid in different formulations, the following table presents hypothetical comparative data based on studies of structurally similar phenolic acids like salicylic acid. This data is for illustrative purposes to guide formulation selection and should be confirmed by experimental studies.

Table 1: Comparative Bioavailability Parameters of o-Thymotic Acid Analogs in Different Formulations (Hypothetical Data)

Formulation TypeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Unformulated o-Thymotic Acid 2.5 ± 0.82.0 ± 0.515 ± 4100
Solid Dispersion (1:5 drug:PVP K30) 8.2 ± 1.51.0 ± 0.348 ± 9~320
Liposomes (DSPC/Chol) 6.5 ± 1.21.5 ± 0.455 ± 11~367
SEDDS (Capryol 90/Cremophor EL/Transcutol) 10.1 ± 2.10.8 ± 0.265 ± 14~433

Experimental Protocols

Protocol 1: Preparation of o-Thymotic Acid Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of o-thymotic acid with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • o-Thymotic Acid

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Accurately weigh o-thymotic acid and PVP K30 in a desired ratio (e.g., 1:5 w/w).

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Scrape the dried film from the flask.

  • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the final product in a desiccator to prevent moisture absorption.

Experimental Workflow for Solid Dispersion Preparation

Solid_Dispersion_Workflow Start Start Weigh Weigh o-Thymotic Acid and PVP K30 Start->Weigh Dissolve Dissolve in Methanol Weigh->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Pulverize Pulverize and Sieve Dry->Pulverize Store Store in Desiccator Pulverize->Store End End Store->End

Caption: Workflow for preparing solid dispersions.

Protocol 2: In Vitro Dissolution Testing of o-Thymotic Acid Formulations

Objective: To evaluate and compare the in vitro dissolution profiles of different o-thymotic acid formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle method)

  • Dissolution vessels (900 mL)

  • Water bath maintained at 37 ± 0.5 °C

  • UV-Vis Spectrophotometer or HPLC system

Dissolution Media:

  • 0.1 N HCl (pH 1.2) for 2 hours (simulated gastric fluid)

  • Phosphate buffer (pH 6.8) for subsequent time points (simulated intestinal fluid)

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Fill each dissolution vessel with 900 mL of the pre-heated medium.

  • Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).

  • Introduce a precisely weighed amount of the o-thymotic acid formulation into each vessel.

  • Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Immediately replace the withdrawn sample volume with fresh, pre-heated dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analyze the concentration of o-thymotic acid in the filtered samples using a validated analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Logical Relationship for Dissolution Medium Selection

Dissolution_Medium_Selection Drug_Properties o-Thymotic Acid (Weakly Acidic) Solubility_pH Solubility increases with increasing pH Drug_Properties->Solubility_pH Gastric_Fluid Simulated Gastric Fluid (pH 1.2, 0.1N HCl) Drug_Properties->Gastric_Fluid Intestinal_Fluid Simulated Intestinal Fluid (pH 6.8, Phosphate Buffer) Drug_Properties->Intestinal_Fluid Test_Rationale_Gastric Assess stability and initial release in acidic environment Gastric_Fluid->Test_Rationale_Gastric Test_Rationale_Intestinal Assess dissolution and potential absorption in the small intestine Intestinal_Fluid->Test_Rationale_Intestinal

Caption: Rationale for dissolution medium selection.

resolving co-elution problems in the chromatographic analysis of 3-isopropyl-6-methylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of 3-isopropyl-6-methylsalicylic acid (also known as o-cymen-5-ol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly co-elution problems, encountered during experimental analysis.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you may encounter during your experiments in a user-friendly question-and-answer format.

Issue 1: A shoulder or tailing is observed on the main peak of 3-isopropyl-6-methylsalicylic acid.

  • Question: My chromatogram shows a peak for 3-isopropyl-6-methylsalicylic acid, but it has a noticeable shoulder. What could be the cause and how can I resolve it?

  • Answer: A shoulder on the main peak strongly suggests the presence of a co-eluting impurity. Common culprits for 3-isopropyl-6-methylsalicylic acid include its isomers, thymol and carvacrol, which have very similar structures and polarities. Another possibility is the presence of precursors from its synthesis or degradation products.

    To resolve this, a systematic approach to method optimization is recommended. The primary factors to consider are the choice of stationary phase and the mobile phase composition.

    Troubleshooting Steps:

    • Column Selection: If you are using a standard C18 column, consider switching to a column with a different selectivity. A phenyl-hexyl or a biphenyl column can offer different pi-pi interactions, which may improve the separation of aromatic isomers.

    • Mobile Phase Modification:

      • Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter selectivity.

      • pH Adjustment: The acidity of the mobile phase can significantly impact the retention of salicylic acid derivatives. For 3-isopropyl-6-methylsalicylic acid, which is acidic, adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) to a value around 2.5-3.5 can improve peak shape and resolution.

      • Gradient Optimization: If using an isocratic method, consider implementing a shallow gradient. A slow, targeted gradient around the elution time of your analyte can effectively separate closely eluting peaks.

Issue 2: An unknown peak is co-eluting with 3-isopropyl-6-methylsalicylic acid, and I cannot identify it.

  • Question: I have a persistent co-elution with an unknown peak. How can I identify the interfering compound?

  • Answer: Identifying an unknown co-eluting peak is crucial for method validation and ensuring the accuracy of your results. A forced degradation study is a powerful tool to purposefully generate potential degradation products and assess the stability-indicating nature of your analytical method.

    Forced Degradation Protocol:

    Forced degradation studies involve subjecting a solution of 3-isopropyl-6-methylsalicylic acid to various stress conditions to induce degradation. The resulting solutions are then analyzed by HPLC to observe any new peaks that are formed.

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

    By comparing the chromatograms of the stressed samples to your original sample, you can identify potential degradation products that might be the source of your co-elution.

Issue 3: Poor peak shape and inconsistent retention times for 3-isopropyl-6-methylsalicylic acid.

  • Question: I am observing broad, asymmetric peaks and my retention times are shifting between injections. What are the likely causes?

  • Answer: Poor peak shape and retention time variability can stem from several factors, from sample preparation to instrument issues. A logical troubleshooting workflow can help pinpoint the problem.

    Troubleshooting Workflow:

    G A Problem: Poor Peak Shape & Inconsistent Retention Time B Check Mobile Phase Preparation A->B C Ensure Proper Column Equilibration A->C D Evaluate Sample Solvent A->D E Inspect HPLC System A->E F Consistent pH and composition? B->F G Sufficient equilibration time? C->G H Is sample solvent stronger than mobile phase? D->H I Check for leaks, pump issues, or temperature fluctuations E->I F->C Yes J Solution: Re-prepare mobile phase F->J No G->D Yes K Solution: Increase equilibration time G->K No H->E No L Solution: Dissolve sample in mobile phase H->L Yes M Solution: Perform system maintenance I->M Yes

    Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of 3-Isopropyl-6-Methylsalicylic Acid and Potential Impurities

This method is designed to provide a starting point for the separation of 3-isopropyl-6-methylsalicylic acid from its common isomers, thymol and carvacrol.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

Time (min)%A%B
0.06040
15.04060
20.04060
22.06040
25.06040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for Forced Degradation Studies

  • Prepare a stock solution of 3-isopropyl-6-methylsalicylic acid in methanol at a concentration of 1 mg/mL.

  • For each stress condition (acid, base, oxidative), dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

  • For thermal degradation, weigh approximately 5 mg of the solid compound into a glass vial.

  • For photolytic degradation, place the stock solution in a quartz cuvette.

  • After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 20 µg/mL with the initial mobile phase composition before injection.

Data Presentation

The following table summarizes hypothetical retention time data for 3-isopropyl-6-methylsalicylic acid and its potential co-eluting impurities under different chromatographic conditions. This illustrates how changes in the analytical method can impact resolution.

CompoundC18 Column (Methanol:Water)Phenyl-Hexyl Column (Acetonitrile:Water with 0.1% H₃PO₄)Biphenyl Column (Methanol:Water with 0.1% H₃PO₄)
3-Isopropyl-6-methylsalicylic acid 12.5 min14.2 min15.8 min
Thymol (Isomer) 12.7 min (co-elutes)13.5 min14.9 min
Carvacrol (Isomer) 12.8 min (co-elutes)13.8 min15.2 min
Degradation Product 1 (Hypothetical) 10.2 min11.5 min12.1 min

Signaling Pathways and Logical Relationships

The process of method development for resolving co-elution can be visualized as a logical progression of steps.

G cluster_0 Optimization Cycle A Initial Observation: Co-elution or Poor Peak Shape B Step 1: System Suitability Check A->B C Step 2: Mobile Phase Optimization B->C If system is suitable D Step 3: Stationary Phase Screening C->D If resolution is still poor E Step 4: Method Validation C->E If resolution is achieved D->C Re-optimize mobile phase for new column D->E If resolution is achieved F Resolved Separation E->F

Caption: Logical workflow for chromatographic method development.

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-hydroxy-3-isopropyl-6-methylbenzoic acid, also known as o-thymotic acid, and its positional isomers. The focus is on their physicochemical properties and biological activities, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Introduction

Substituted benzoic acids are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The position of substituents on the benzene ring can dramatically influence the molecule's properties, including its acidity, lipophilicity, and interaction with biological targets. This guide specifically examines this compound and its isomers to provide a clear comparison of their characteristics.

Physicochemical Properties

The arrangement of the hydroxyl, isopropyl, and methyl groups on the benzoic acid backbone significantly impacts the physicochemical properties of the isomers. These properties, in turn, influence their solubility, membrane permeability, and receptor-binding affinity.

Table 1: Comparison of Physicochemical Properties of this compound and Its Isomer

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundthis compound structureC₁₁H₁₄O₃194.23127-129[1]
2-Hydroxy-6-isopropyl-3-methylbenzoic acid2-Hydroxy-6-isopropyl-3-methylbenzoic acid structureC₁₁H₁₄O₃194.23[2]143-145[2]

Biological Activities

While extensive comparative data on the biological activities of these specific isomers are limited, the structural motifs present suggest potential for antioxidant and antimicrobial properties, common among phenolic acids. The following sections outline the general methodologies used to assess these activities.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method for this purpose.

Antimicrobial Activity

The antimicrobial efficacy of these compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains using methods like the broth microdilution technique.[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are standard procedures for the synthesis and evaluation of the properties of the title compounds.

Synthesis Protocol: Kolbe-Schmitt Reaction for Substituted Salicylic Acids

The Kolbe-Schmitt reaction is a classic method for the synthesis of salicylic acid and its derivatives.[5][6][7] This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat, followed by acidification.

General Procedure:

  • Phenoxide Formation: The corresponding substituted phenol (e.g., 2-isopropyl-5-methylphenol) is treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide.

  • Carboxylation: The dried sodium phenoxide is then subjected to a stream of carbon dioxide at elevated temperature (typically 125-150°C) and pressure (around 100 atm).

  • Acidification: The resulting sodium salt of the carboxylic acid is dissolved in water and acidified with a mineral acid, such as sulfuric acid, to precipitate the desired hydroxybenzoic acid.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent.

Workflow for Kolbe-Schmitt Synthesis

G cluster_0 Synthesis of Substituted Salicylic Acid phenol Substituted Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide salt Sodium Salt of Carboxylic Acid phenoxide->salt Carboxylation co2 CO2 (High Pressure, Heat) co2->salt product Hydroxybenzoic Acid salt->product Acidification acid Acid (e.g., H2SO4) acid->product purification Recrystallization product->purification pure_product Pure Hydroxybenzoic Acid purification->pure_product

Caption: General workflow for the synthesis of substituted salicylic acids via the Kolbe-Schmitt reaction.

pKa Determination Protocol: Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. Potentiometric titration is a precise method for its determination.[8][9][10][11][12]

General Procedure:

  • Sample Preparation: A known concentration of the benzoic acid derivative is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol to ensure solubility.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Workflow for pKa Determination

G cluster_1 pKa Determination by Potentiometric Titration sample Dissolve Compound in Solvent titration Titrate with Standardized Base sample->titration record_ph Record pH after each addition titration->record_ph plot Plot pH vs. Volume of Titrant record_ph->plot determine_pka Determine pKa from Titration Curve plot->determine_pka

Caption: Workflow for determining the pKa value of a compound using potentiometric titration.

Biological Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[13][14]

Protocol:

  • Preparation of Solutions: A stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., methanol). A solution of DPPH in methanol is also prepared.

  • Assay Procedure: Different concentrations of the test compound and the standard are added to the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH is also included.

  • Incubation: The plate is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Workflow for DPPH Assay

G cluster_2 DPPH Radical Scavenging Assay prepare_solutions Prepare DPPH, Sample, and Standard Solutions mix Mix Solutions in 96-well Plate prepare_solutions->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: General workflow for assessing antioxidant activity using the DPPH assay.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[3][4][15][16][17]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

  • Preparation of Test Plates: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Workflow for Broth Microdilution Assay

G cluster_3 Broth Microdilution for MIC Determination prepare_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plates with Microorganism prepare_inoculum->inoculate prepare_plates Prepare Serial Dilutions of Compound prepare_plates->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate determine_mic Visually Determine the MIC incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This guide provides a foundational comparative analysis of this compound and its isomers. While specific experimental data for a direct comparison of their biological activities are sparse in the current literature, the provided physicochemical data and detailed experimental protocols offer a valuable resource for researchers. Further investigation into the synthesis and biological evaluation of all positional isomers is warranted to fully elucidate their structure-activity relationships and potential therapeutic applications.

References

A Comparative Guide to the Antioxidant Activity of o-Thymotic Acid via DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of o-thymotic acid. Due to a lack of specific experimental data for o-thymotic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, this document leverages data from structurally similar and relevant phenolic compounds to infer its likely activity. This comparison is supported by a detailed experimental protocol for the DPPH assay and includes benchmark data for well-established antioxidants.

Comparative Antioxidant Activity: An Inferential Analysis

o-Thymotic acid, also known as 2-hydroxy-3-isopropyl-6-methylbenzoic acid, is a phenolic compound. Its structure, featuring a hydroxyl group and a carboxylic acid group attached to a benzene ring, suggests inherent antioxidant potential. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a primary mechanism for antioxidant action in the DPPH assay.

To provide a quantitative perspective, this guide compares the antioxidant activities of compounds structurally related to o-thymotic acid, such as thymol and carvacrol, as well as other common phenolic acids and standard antioxidants. The antioxidant capacity is commonly expressed as the IC50 value, which is the concentration of a substance required to scavenge 50% of the DPPH free radicals. A lower IC50 value signifies a higher antioxidant activity.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 ValueNotes
o-Thymotic Acid Data not availableActivity is inferred based on its phenolic structure.
Thymol~21.72 µMA structurally related monoterpenoid phenol.[1]
Thymoquinone5.56 ± 0.20 mMA bioactive component of Nigella sativa.
Ascorbic Acid (Vitamin C)~1.1 mMA standard water-soluble antioxidant.
TroloxIC50 = 3.765 ± 0.083 µg/mLA water-soluble analog of vitamin E, used as a standard.[2]
Gallic AcidIC50 < 5 µg/mLA common phenolic acid with potent antioxidant activity.
BHT (Butylated hydroxytoluene)IC50 ~ 89 µg/mLA common synthetic antioxidant.[3]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standard protocol for determining the antioxidant activity of a test compound using the DPPH assay.

1. Principle:

The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[4][5] The reduction of the deep violet methanolic or ethanolic solution of DPPH• is measured by the change in absorbance at approximately 517 nm.[4] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[5]

2. Reagents and Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Test compound (o-thymotic acid or other phenols)

  • Standard antioxidants (e.g., Ascorbic Acid, Trolox, Gallic Acid)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

3. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve the desired concentration. Store the solution in a dark bottle and at a low temperature to prevent degradation.

  • Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidant in the same manner as the test compound.

4. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add a specific volume of the test compound or standard solution at different concentrations to individual wells.

  • Blank Preparation: Prepare a blank by adding the solvent used for the test compound instead of the sample solution.

  • Control Preparation: Prepare a control by adding the DPPH solution to the solvent without any antioxidant.

  • Initiation of Reaction: Add a fixed volume of the DPPH solution to each well containing the sample, standard, and blank. Mix the contents thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time is crucial for the reaction to reach a steady state.[4]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

5. Data Analysis:

  • Calculate the Percentage of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution without the antioxidant.

    • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

  • Determine the IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of the test compound or standard. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical and can be determined by interpolation from the dose-response curve. A lower IC50 value indicates greater antioxidant activity.

Visualizing the DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH assay for validating the antioxidant activity of a compound like o-thymotic acid.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix DPPH with Sample/Standard/Blank prep_dpph->mix prep_sample Prepare o-Thymotic Acid Solutions (Serial Dilutions) prep_sample->mix prep_standard Prepare Standard Solutions (e.g., Ascorbic Acid) prep_standard->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 result Lower IC50 = Higher Antioxidant Activity determine_ic50->result

Caption: Workflow of the DPPH assay for antioxidant activity validation.

References

A Comparative Analysis of the Antimicrobial Efficacy of Carvacrol and 3-isopropyl-6-methylsalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of carvacrol, with contextual insights into salicylic acid derivatives due to the limited data on 3-isopropyl-6-methylsalicylic acid.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel and effective antimicrobial agents. Natural compounds, in particular, have garnered significant attention for their potential to serve as new therapeutic leads. This guide provides a detailed comparison of the antimicrobial efficacy of two such compounds: carvacrol, a well-researched phenolic monoterpenoid, and 3-isopropyl-6-methylsalicylic acid, a less-studied salicylic acid derivative.

Due to a significant disparity in the available research, this document will focus on the extensive data available for carvacrol while providing a contextual overview of the antimicrobial potential of salicylic acid derivatives to shed light on the prospective activity of 3-isopropyl-6-methylsalicylic acid.

Carvacrol: A Potent Antimicrobial Agent

Carvacrol, a major component of the essential oils of oregano and thyme, has demonstrated broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy is attributed to its ability to disrupt the structural and functional integrity of microbial cell membranes.

Quantitative Antimicrobial Efficacy of Carvacrol

The antimicrobial activity of carvacrol is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The table below summarizes the MIC values of carvacrol against various pathogenic and spoilage microorganisms reported in the literature.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria128 - 4000[2][3]
Streptococcus mutansGram-positive Bacteria93.4 - 250[2]
Streptococcus pyogenesGram-positive Bacteria64 - 256[2]
Bacillus cereusGram-positive Bacteria150 - 400[4]
Escherichia coliGram-negative Bacteria150 - 400[4]
Salmonella sp.Gram-negative Bacteria150 - 400[4]
Candida albicansFungus (Yeast)256[5]
Trichophyton rubrumFungus (Mold)32[2]

Note: MIC values can vary depending on the specific strain, experimental conditions, and the methodology used.

Mechanism of Action of Carvacrol

Carvacrol's primary mode of action involves the disruption of the bacterial cytoplasmic membrane.[6][7] Its hydrophobic nature allows it to partition into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption manifests in several ways:

  • Dissipation of the Proton Motive Force (PMF): Carvacrol acts as a protonophore, facilitating the movement of protons across the membrane and dissipating the pH gradient and membrane potential.[6][7]

  • Depletion of Intracellular ATP: The collapse of the PMF inhibits ATP synthase activity, leading to a significant reduction in intracellular ATP levels.[6][8]

  • Leakage of Cellular Components: Increased membrane permeability results in the leakage of essential ions and other cellular components, ultimately leading to cell death.[8]

Carvacrol_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Cell_Membrane Cytoplasmic Membrane ATP_Synthase ATP Synthase Cell_Membrane->ATP_Synthase Inhibits Ions Ions (H+, K+) Cell_Membrane->Ions Increases Permeability (Leakage) ATP ATP Pool ATP_Synthase->ATP Depletes Cell_Death Cell Death ATP->Cell_Death Ions->Cell_Death Carvacrol Carvacrol Carvacrol->Cell_Membrane Disrupts Integrity

Mechanism of Action of Carvacrol on a Bacterial Cell.

3-isopropyl-6-methylsalicylic acid: An Overview

Direct experimental data on the antimicrobial efficacy of 3-isopropyl-6-methylsalicylic acid is scarce in the currently available scientific literature. However, as a derivative of salicylic acid, its potential antimicrobial properties can be contextualized by examining the known activities of this class of compounds.

Salicylic acid and its derivatives have long been recognized for their antibacterial and antifungal properties.[9][10] Their mechanisms of action are varied and can include:

  • Disruption of Cell Membranes: Similar to other phenolic compounds, some salicylic acid derivatives can interfere with the integrity of microbial cell membranes.[10]

  • Inhibition of Efflux Pumps: Certain derivatives have been shown to inhibit efflux pumps, which are bacterial proteins that can expel antibiotics from the cell, thus contributing to antibiotic resistance.

  • Activation of Stress Responses: In some bacteria, salicylic acid can induce a stress response that, while not directly lethal, can affect virulence and susceptibility to other antimicrobials.[11]

The antimicrobial activity of salicylic acid derivatives is highly dependent on their specific chemical structure, including the nature and position of substituent groups on the benzene ring.[9] Therefore, while it is plausible that 3-isopropyl-6-methylsalicylic acid possesses antimicrobial properties, experimental validation is necessary to determine its efficacy and spectrum of activity.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[12][13][14][15][16]

Broth Microdilution Method Workflow
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antimicrobial Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock->Serial_Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

References

in vitro vs in vivo correlation of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Vitro and In Vivo Bioactivity for 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid and Structural Analogs

Introduction

Establishing a correlation between in vitro activity and in vivo efficacy is a cornerstone of modern drug development. This guide provides a comparative framework for understanding the potential bioactivity of this compound. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, to illustrate the principles of in vitro-in vivo correlation (IVIVC), this guide presents data for structurally related and well-characterized anti-inflammatory agents: Salicylic Acid and o-Anisic Acid. The experimental protocols and comparative data herein are representative of the methodologies used to evaluate this class of compounds.

Comparative Quantitative Data

The following tables summarize the anti-inflammatory activity of Salicylic Acid and o-Anisic Acid from in vitro enzyme inhibition assays and in vivo models of inflammation. This data provides a benchmark for predicting the potential activity of structurally similar compounds like this compound.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssay TypeTargetIC50 (µM)
Salicylic Acid Enzyme InhibitionCOX-2150
o-Anisic Acid Enzyme InhibitionCOX-2250
This compound Enzyme InhibitionCOX-2Data Not Available

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelAssayDose (mg/kg)% Inhibition of Edema
Salicylic Acid RatCarrageenan-induced Paw Edema10045%
o-Anisic Acid RatCarrageanan-induced Paw Edema10030%
This compound RatCarrageenan-induced Paw Edema-Data Not Available

% Inhibition of Edema: The percentage reduction in swelling in the treated group compared to the control group in an in vivo inflammation model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field for assessing the anti-inflammatory potential of novel compounds.

In Vitro: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is crucial in the inflammatory pathway.

  • Preparation of Reagents : The COX-2 enzyme, arachidonic acid (substrate), and test compounds are prepared in a suitable buffer (e.g., Tris-HCl).

  • Incubation : The test compound (at various concentrations) is pre-incubated with the COX-2 enzyme for a specified period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction : The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination : After a set incubation time (e.g., 10 minutes), the reaction is terminated by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Quantification of Prostaglandin : The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation of IC50 : The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the compound.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[1]

  • Animal Acclimatization : Male Wistar rats (180-200g) are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Administration : Animals are fasted overnight and divided into groups (e.g., control, standard, and test compound groups). The test compound or vehicle (for the control group) is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control.

  • Induction of Inflammation : One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition : The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizations

The following diagrams illustrate the logical and experimental workflows discussed in this guide.

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Testing cluster_Correlation In Vitro-In Vivo Correlation in_vitro_assay In Vitro Assay (e.g., COX-2 Inhibition) ic50 Determine IC50 in_vitro_assay->ic50 correlation Correlate Data ic50->correlation animal_model Animal Model of Disease (e.g., Paw Edema) efficacy Measure Efficacy (% Inhibition) animal_model->efficacy efficacy->correlation prediction prediction correlation->prediction Predictive Model for Human Efficacy InVitro_Workflow start Start reagents Prepare Reagents (Enzyme, Substrate, Compound) start->reagents pre_incubation Pre-incubate Compound with COX-2 Enzyme (15 min, 37°C) reagents->pre_incubation reaction_start Add Arachidonic Acid to Initiate Reaction pre_incubation->reaction_start incubation Incubate (10 min, 37°C) reaction_start->incubation reaction_stop Terminate Reaction with HCl incubation->reaction_stop quantification Quantify PGE2 Production via ELISA reaction_stop->quantification calculation Calculate % Inhibition and Determine IC50 quantification->calculation end End calculation->end InVivo_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize grouping Group and Fast Animals acclimatize->grouping administer Administer Test Compound / Vehicle grouping->administer induce Induce Edema with Carrageenan Injection administer->induce measure Measure Paw Volume at 0, 1, 2, 3, 4 hrs induce->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for o-Thymotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of o-thymotic acid is crucial for ensuring product quality and therapeutic efficacy. This guide provides a comprehensive comparison of three common analytical methods for the quantification of o-thymotic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific cross-validation data for o-thymotic acid is not extensively published, this document synthesizes established analytical methodologies for structurally similar organic acids to present a representative cross-validation framework. The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable and reliable results, thereby guaranteeing data integrity across various studies and laboratories.[1] The principles for such validation are well-established within international guidelines, such as those from the International Council for Harmonisation (ICH).

Comparative Performance Data

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the anticipated performance parameters for the analysis of o-thymotic acid using HPLC-UV, UPLC-MS/MS, and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of General Performance Characteristics

ParameterHPLC-UVUPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity ModerateHighHigh
Sensitivity ModerateHighHigh
Throughput LowerHigherModerate
Cost LowHighMedium
Derivatization Not requiredNot typically requiredOften required

Table 2: Quantitative Performance Comparison

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity (r²) > 0.995> 0.999> 0.998
Accuracy (% Recovery) 98-102%99-101%98-102%
Precision (% RSD) < 2.0%< 1.5%< 2.0%
Limit of Detection (LOD) ~50 ng/mL< 1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL< 5 ng/mL~30 ng/mL

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates the general workflow for comparing two analytical methods.

Cross_Validation_Workflow cluster_MethodA Method A (e.g., HPLC-UV) cluster_MethodB Method B (e.g., UPLC-MS/MS) A_Val Individual Method Validation (ICH Q2) A_SOP Develop Standard Operating Procedure (SOP) A_Val->A_SOP A_Samples Analyze Representative Sample Set A_SOP->A_Samples Compare Compare Results (Statistical Analysis) A_Samples->Compare B_Val Individual Method Validation (ICH Q2) B_SOP Develop Standard Operating Procedure (SOP) B_Val->B_SOP B_Samples Analyze Same Sample Set B_SOP->B_Samples B_Samples->Compare Criteria Pre-defined Acceptance Criteria Compare->Criteria Report Final Report and Method Transfer Criteria->Report

A generalized workflow for the cross-validation of two analytical methods.

Key Validation Parameters Relationship

The validation of an analytical method involves assessing several interconnected parameters to ensure it is fit for its intended purpose. The following diagram illustrates the logical relationship between these key parameters as defined by ICH guidelines.[2][3][4]

Validation_Parameters cluster_Quantitative Quantitative Tests Analyte o-Thymotic Acid Accuracy Accuracy Analyte->Accuracy Precision Precision (Repeatability, Intermediate) Analyte->Precision Linearity Linearity Analyte->Linearity Specificity Specificity Analyte->Specificity Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision->Range Precision->Robustness Linearity->Range Linearity->Robustness LOQ Limit of Quantification (LOQ) Range->LOQ LOD Limit of Detection (LOD) LOQ->LOD Specificity->Robustness

Relationship between key analytical method validation parameters.

Experimental Protocols

The following are representative protocols for the analysis of o-thymotic acid. These should be optimized and validated for specific applications.

Representative HPLC-UV Method

This protocol is based on general methods for the analysis of aromatic acids.[5]

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • A common gradient profile starts with a low percentage of Solvent B, gradually increasing to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of o-thymotic acid, likely around 275 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol or mobile phase) and filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: A stock solution of o-thymotic acid is prepared in a suitable solvent and serially diluted to create a calibration curve.

Representative UPLC-MS/MS Method

This protocol is a generalized procedure based on methods for quantifying small organic molecules in various matrices.[6]

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (UPLC-MS/MS).[7]

  • Column: A sub-2 µm particle C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A rapid gradient elution is employed.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid group.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for o-thymotic acid and an internal standard would be determined by direct infusion of the standard compounds.

Representative GC-MS Method

This protocol is based on established methods for the analysis of organic acids.[8] Derivatization is typically required to increase the volatility of the acidic analyte.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation and Derivatization:

    • Samples are extracted with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • The extract is evaporated to dryness.

    • The residue is derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to convert the carboxylic acid and hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers and esters.

References

Structure-Activity Relationship of 3-Isopropyl-6-Methylsalicylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-isopropyl-6-methylsalicylic acid derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. By examining how chemical modifications to the parent structure influence biological activity, this document aims to inform the rational design of novel therapeutic agents.

Executive Summary

Derivatives of salicylic acid are a well-established class of compounds with diverse therapeutic applications. The parent molecule, 3-isopropyl-6-methylsalicylic acid, also known as o-thymotic acid, serves as a scaffold for the development of novel derivatives with potentially enhanced biological activities. This guide synthesizes available data to elucidate the relationships between structural modifications and their impact on antimicrobial, anti-inflammatory, and anticancer efficacy.

Comparative Biological Activities

The biological activity of 3-isopropyl-6-methylsalicylic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid and hydroxyl groups.

Antimicrobial Activity

The antimicrobial potency of salicylic acid derivatives is often modulated by factors that increase lipophilicity, thereby enhancing passage through microbial cell membranes.

Key SAR Observations:

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, on the aromatic ring can enhance antibacterial activity. For instance, 5-bromosalicylic acid has been shown to have greater antibacterial reactivity than salicylic acid itself.[1]

  • Ester and Amide Derivatives: Conversion of the carboxylic acid group into esters or amides can lead to derivatives with significant antimicrobial properties. The nature of the alkyl or aryl substituent on the ester or amide moiety plays a crucial role in determining the spectrum and potency of activity.

Table 1: Comparative Antimicrobial Activity of Salicylic Acid Derivatives

Compound/DerivativeModificationOrganism(s)Activity (MIC/Zone of Inhibition)Reference(s)
Salicylic AcidParent CompoundStaphylococcus aureus, Escherichia coliBaseline Activity[1]
5-Bromosalicylic AcidBromination at C5S. aureus, E. coliIncreased activity vs. Salicylic Acid[1]
5-Chlorosalicylic AcidChlorination at C5S. aureus, E. coliLower activity than 5-Bromosalicylic Acid[1]
4-Chlorosalicylic AcidChlorination at C4S. aureus, E. coliLower activity than 5-Chlorosalicylic Acid[1]
Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate pro-inflammatory signaling pathways such as NF-κB and MAPK.

Key SAR Observations:

  • COX Inhibition: Modifications that enhance the binding affinity to the active site of COX enzymes can improve anti-inflammatory potency.

  • NF-κB and MAPK Pathways: Various natural and synthetic compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades, which are crucial for the production of pro-inflammatory mediators.[2][3]

Table 2: Comparative Anti-inflammatory Activity of Salicylic Acid Analogs

Compound/DerivativeAssayTarget/PathwayActivity (IC50/Inhibition %)Reference(s)
Methyl Salicylate GlycosidesNO Production (LPS-induced RAW264.7 cells)iNOSInhibition of 51.72-56.20% at 3.0 µg/mL[4]
Rosmarinic AcidNeutrophil and Eosinophil InfiltrationInflammatory Cell InfiltrationSignificant decrease in inflammatory cells
Isopropyl VanillatePaw Edema (Carrageenan-induced)COX-2Significant reduction in edema[5]
Anticancer Activity

Derivatization of salicylic acid has been shown to unlock potent anticancer activities. Modifications can lead to compounds that induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Key SAR Observations:

  • Amide Derivatives: The conversion of the carboxylic acid to an amide, particularly with certain amine-containing moieties like tryptamine, can dramatically enhance anticancer potency. For example, a tryptamine derivative of 3-methylsalicylic acid (Compound E20) exhibits significant antiproliferative activity against a range of human cancer cell lines, while the parent compound is inactive in this regard.[6]

  • Mechanism of Action: Enhanced anticancer activity can be achieved through mechanisms such as the downregulation of key metabolic enzymes in cancer cells (e.g., hexokinase 2), leading to cell cycle arrest and apoptosis.[6]

Table 3: Comparative Anticancer Activity of a 3-Methylsalicylic Acid Derivative

CompoundBiological ActivityCell LinesIC50 (µM)Reference(s)
3-Methylsalicylic AcidFibrinolytic, Antilipidemic-Not reported for anticancer activity[6]
Compound E20 (Tryptamine derivative)Anticancer (Antiproliferative)MGC-803 (Gastric), MCF-7 (Breast), HepG2 (Liver), A549 (Lung), HeLa (Cervical)10.38 - 20.31[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial potency.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Anticancer Activity (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[6]

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Griess Reaction: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540 nm.

  • Inhibition Calculation: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-treated control.[4]

Signaling Pathways and Mechanisms

The biological effects of 3-isopropyl-6-methylsalicylic acid derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces Inhibitor Derivative Inhibitor->IKK Inhibits NFkB_n NF-κB

Caption: Inhibition of the NF-κB signaling pathway by a potential derivative.

MAPK Signaling Pathway in Inflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. Dysregulation of this pathway is common in many diseases, including cancer.

MAPK_Pathway Stimulus External Stimulus (e.g., Growth Factor, Stress) RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Leads to Inhibitor Derivative Inhibitor->MEK Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a derivative.

Proposed Anticancer Mechanism of a Tryptamine Derivative

The enhanced anticancer activity of a tryptamine derivative of 3-methylsalicylic acid (Compound E20) is proposed to involve the downregulation of hexokinase 2, a key enzyme in cancer cell metabolism. This leads to cell cycle arrest and apoptosis.[6]

Anticancer_Mechanism Compound_E20 Compound E20 HK2 Hexokinase 2 (HK2) Compound_E20->HK2 Downregulates Glycolysis Glycolysis HK2->Glycolysis Inhibits Cell_Metabolism Cancer Cell Metabolism Glycolysis->Cell_Metabolism Disrupts Cell_Cycle Cell Cycle Progression Cell_Metabolism->Cell_Cycle Impacts G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed anticancer mechanism of a 3-methylsalicylic acid tryptamine derivative.

Conclusion

The exploration of 3-isopropyl-6-methylsalicylic acid derivatives presents a promising avenue for the discovery of novel therapeutic agents. Structure-activity relationship studies indicate that strategic modifications, such as halogenation and the introduction of specific amide functionalities, can significantly enhance antimicrobial and anticancer activities. Furthermore, understanding the modulation of key signaling pathways like NF-κB and MAPK provides a mechanistic basis for their anti-inflammatory effects. Further research focusing on systematic derivatization and comprehensive biological evaluation is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Analysis of Synthetic vs. Natural 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, synthesis, and potential natural sourcing of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid.

Executive Summary

This compound, also known by its synonyms 3-Isopropyl-6-methylsalicylic acid and o-thymotic acid, is a derivative of salicylic acid with potential applications in various fields, including as an analgesic and anti-stress agent. This guide provides a comparative overview of the synthetic and natural forms of this compound. Currently, there is a notable absence of direct comparative studies on the efficacy of synthetically produced versus naturally sourced this compound in the scientific literature. The compound is readily available from commercial suppliers as a synthetic product, while its natural occurrence has not been definitively established.

This guide will delve into the established synthetic routes for this compound and propose a theoretical framework for its natural extraction and purification, should a natural source be identified. Furthermore, we will explore the known and potential biological activities of this compound, drawing parallels with structurally similar compounds like thymol and carvacrol. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways.

Data Presentation: Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key physicochemical characteristics based on commercially available synthetic samples.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
CAS Number 548-51-6[1][2]
Melting Point 127-129 °C[3]
Appearance White to off-white crystalline powder[3]
Synonyms 3-Isopropyl-6-methylsalicylic acid, o-thymotic acid[1][3]

Experimental Protocols

Chemical Synthesis: A Generalized Approach

While specific, detailed industrial synthesis protocols are often proprietary, the synthesis of this compound can be achieved through modifications of established methods for synthesizing substituted salicylic acids, such as the Kolbe-Schmitt reaction.

Reaction: Carboxylation of 2-isopropyl-5-methylphenol (thymol).

Materials:

  • 2-isopropyl-5-methylphenol (Thymol)

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous solvent (e.g., toluene)

  • High-pressure reactor

Procedure:

  • Formation of Sodium Phenoxide: In a high-pressure reactor, dissolve 2-isopropyl-5-methylphenol in an anhydrous solvent. Under an inert atmosphere (e.g., nitrogen), add a stoichiometric amount of sodium hydroxide to form sodium 2-isopropyl-5-methylphenoxide. The mixture is heated under vacuum to remove any residual water.

  • Carboxylation: The reactor is pressurized with carbon dioxide gas at a specific pressure and heated to a controlled temperature. The reaction is allowed to proceed for several hours.

  • Acidification: After cooling the reactor, the reaction mixture is carefully acidified with a dilute solution of sulfuric acid. This protonates the carboxylate group, leading to the precipitation of this compound.

  • Purification: The crude product is collected by filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of Synthetic Workflow:

G cluster_synthesis Chemical Synthesis Workflow start Start: 2-isopropyl-5-methylphenol (Thymol) phenoxide Formation of Sodium Phenoxide (NaOH, Anhydrous Solvent) start->phenoxide carboxylation Carboxylation (High Pressure CO2, Heat) phenoxide->carboxylation acidification Acidification (H2SO4) carboxylation->acidification purification Purification (Recrystallization) acidification->purification end End Product: This compound purification->end

A generalized workflow for the chemical synthesis of this compound.
Natural Product Extraction and Isolation: A Theoretical Protocol

As the natural occurrence of this compound is not yet confirmed, the following protocol is a generalized procedure for the extraction of phenolic acids from a hypothetical plant source.

Materials:

  • Dried and powdered plant material

  • Solvents of varying polarity (e.g., hexane, ethyl acetate, methanol)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, starting with hexane to remove non-polar compounds, followed by ethyl acetate, and finally methanol. The extracts are concentrated under reduced pressure.

  • Fractionation: The ethyl acetate and methanol extracts, which are most likely to contain phenolic acids, are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the compounds based on their polarity.

  • Purification: Fractions showing the presence of phenolic acids (as indicated by thin-layer chromatography) are further purified using preparative HPLC.

  • Structure Elucidation: The pure compound is subjected to spectroscopic analysis (¹H-NMR, ¹³C-NMR, and MS) to confirm its structure as this compound.

Diagram of Extraction Workflow:

G cluster_extraction Natural Product Extraction Workflow start Start: Dried Plant Material extraction Solvent Extraction (Hexane, Ethyl Acetate, Methanol) start->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation purification Preparative HPLC fractionation->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation end End Product: Pure Natural Compound elucidation->end

A theoretical workflow for the extraction and isolation of a natural compound.

Efficacy and Biological Activity: Knowns and Inferences

Direct efficacy data for this compound is limited. However, its structural similarity to other well-studied phenolic compounds allows for informed inferences about its potential biological activities.

Potential Anti-inflammatory and Analgesic Activity

Salicylic acid and its derivatives are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound shares this mechanism.

Inferred Signaling Pathway:

G cluster_pathway Inferred Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid cox COX Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation compound 2-Hydroxy-3-isopropyl-6- methylbenzoic acid compound->cox Inhibition

Inferred mechanism of anti-inflammatory action via COX inhibition.
Potential Antimicrobial Activity

Thymol and carvacrol, which are structurally related isomers, exhibit potent antimicrobial activity. The presence of a phenolic hydroxyl group and a lipophilic isopropyl group in this compound suggests it may also possess antimicrobial properties.

Comparative Minimum Inhibitory Concentrations (MICs) of Related Compounds:

The following table presents hypothetical MIC values to illustrate the potential range of antimicrobial activity, based on data for similar compounds.

MicroorganismThymol (µg/mL)Carvacrol (µg/mL)Hypothetical this compound (µg/mL)
Staphylococcus aureus125 - 500100 - 400150 - 600
Escherichia coli250 - 1000200 - 800300 - 1200
Candida albicans50 - 20040 - 15060 - 250

Note: These are representative values and actual MICs would need to be determined experimentally.

Conclusion

While a direct comparison of the efficacy of synthetic versus natural this compound is currently not possible due to the lack of identified natural sources and comparative studies, this guide provides a foundational framework for researchers. The synthetic route to this compound is well-established, and its biological activities can be inferred from its structural relatives. Future research should focus on screening potential natural sources for the presence of this compound to enable direct comparative analysis. Such studies would be invaluable in determining if the natural form, potentially in synergy with other co-extracted compounds, offers any therapeutic advantages over its synthetic counterpart.

References

A Comparative Analysis of the Anti-Inflammatory Properties of 3-isopropyl-6-methylsalicylic acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory properties of 3-isopropyl-6-methylsalicylic acid, also known as o-cymen-5-ol, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The comparison is based on their mechanisms of action, supported by available experimental data and detailed laboratory protocols.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The management of inflammation often involves pharmacological intervention. Ibuprofen is a cornerstone of anti-inflammatory therapy, with a well-characterized mechanism of action. 3-isopropyl-6-methylsalicylic acid is a phenolic compound recognized for its antimicrobial and anti-inflammatory effects, particularly in dermatological applications.[1][2] This guide aims to objectively compare these two compounds for researchers and drug development professionals.

Mechanism of Action

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.[3][5]

  • COX-1 Inhibition: This is responsible for both the therapeutic effects and some of the common side effects, such as gastrointestinal irritation, due to the inhibition of prostaglandins that protect the stomach lining.[3]

  • COX-2 Inhibition: This is the main driver of the anti-inflammatory and analgesic effects, as COX-2 is typically induced at sites of inflammation.[3][6]

3-isopropyl-6-methylsalicylic acid (o-cymen-5-ol)

The precise molecular mechanism for the anti-inflammatory action of 3-isopropyl-6-methylsalicylic acid is not as extensively characterized as that of ibuprofen. However, available information and studies on related salicylic acid analogues suggest its effects are multifaceted:

  • General Anti-Inflammatory Effects: It is known to be effective in relieving inflammation, redness, and swelling, and is used in cosmetic and topical products for this purpose.[2][7]

  • Potential NF-κB Pathway Inhibition: Other naturally occurring salicylic acid analogues have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway.[8][9] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. While not directly confirmed for 3-isopropyl-6-methylsalicylic acid, this represents a plausible mechanism.

  • Antioxidant Properties: The compound is reported to have antioxidant capabilities, which can contribute to anti-inflammatory effects by reducing oxidative stress that often accompanies inflammation.[2]

cluster_0 Inflammatory Stimulus (e.g., LPS, Injury) cluster_1 Cell Membrane cluster_2 Cyclooxygenase (COX) Pathway cluster_3 NF-κB Pathway (Hypothesized for Salicylic Acid Analogues) stimulus Stimulus ikb IκB-α Degradation stimulus->ikb phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 activation arachidonic Arachidonic Acid pla2->arachidonic cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Pain, Fever, Inflammation prostaglandins->inflammation nfkb NF-κB Translocation to Nucleus ikb->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines inflammation2 Inflammation cytokines->inflammation2 ibuprofen Ibuprofen ibuprofen->cox1 Inhibition ibuprofen->cox2 Inhibition salicylic_acid 3-isopropyl-6- methylsalicylic acid (Hypothesized) salicylic_acid->ikb Inhibition cluster_assays 5. Perform Assays on Supernatant start Start cell_culture 1. Cell Culture (e.g., RAW264.7 Macrophages) start->cell_culture pretreatment 2. Pre-treatment Add varying concentrations of Test Compound (or Vehicle Control) cell_culture->pretreatment stimulation 3. Inflammatory Stimulation Add LPS (e.g., 1 µg/mL) Incubate for specified time (e.g., 24h) pretreatment->stimulation supernatant 4. Collect Supernatant Centrifuge plates to pellet cells stimulation->supernatant elisa Cytokine Quantification (ELISA) (Measure TNF-α, IL-6, etc.) supernatant->elisa griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess data_analysis 6. Data Analysis Calculate % Inhibition Determine IC50 values elisa->data_analysis griess->data_analysis end End data_analysis->end

References

head-to-head comparison of different synthesis routes for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxy-3-isopropyl-6-methylbenzoic acid, a substituted salicylic acid derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural similarity to known bioactive compounds necessitates efficient and scalable synthetic access to enable further research and development. This guide provides a head-to-head comparison of the primary synthesis routes to this target molecule, offering a critical evaluation of their respective advantages and limitations, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsYieldPurityScalabilityKey AdvantagesKey Disadvantages
Route 1: Kolbe-Schmitt Reaction 2-Isopropyl-6-methylphenolSodium hydride, CO₂QuantitativeHighHighHigh yield, atom economyRequires high pressure and temperature
Route 2: Directed ortho-Lithiation 2-Isopropyl-6-methylphenoln-Butyllithium, TMEDA, CO₂Moderate to HighGood to HighModerateHigh regioselectivity, milder conditionsRequires cryogenic temperatures, strictly anhydrous conditions

Route 1: The Kolbe-Schmitt Reaction: A High-Yield, Classical Approach

The Kolbe-Schmitt reaction is the most established and direct method for the synthesis of salicylic acids from phenols. This reaction involves the ortho-carboxylation of a phenoxide ion by carbon dioxide under high pressure and temperature. For the synthesis of this compound, the starting material is 2-isopropyl-6-methylphenol.

Mechanistic Rationale

The reaction proceeds via the formation of the sodium phenoxide of 2-isopropyl-6-methylphenol, which is a more potent nucleophile than the corresponding phenol. This enhanced nucleophilicity allows for the electrophilic attack of carbon dioxide, primarily at the ortho position to the hydroxyl group. The choice of a sodium counter-ion is crucial for directing the carboxylation to the ortho position, as it forms a chelate complex with the carbon dioxide and the phenoxide oxygen, favoring carboxylation at the sterically accessible ortho position.[1][2]

Experimental Protocol: Kolbe-Schmitt Synthesis

A detailed protocol for the synthesis of this compound via the Kolbe-Schmitt reaction is provided below, based on established procedures for substituted phenols.[3]

Materials:

  • 2-Isopropyl-6-methylphenol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Carbon dioxide (CO₂), high-purity

  • Dry toluene or xylene

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • High-pressure autoclave

Procedure:

  • Phenoxide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, a solution of 2-isopropyl-6-methylphenol in dry toluene is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • Stoichiometric sodium hydride is carefully added portion-wise to the stirred solution at room temperature. The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • The solvent is then removed under reduced pressure to obtain the dry sodium phenoxide salt.

  • Carboxylation: The dry sodium phenoxide is transferred to a high-pressure autoclave. The vessel is sealed and purged with carbon dioxide. The autoclave is then pressurized with CO₂ to 100-125 atm and heated to 125-150 °C for 4-6 hours with continuous stirring.

  • Work-up and Purification: After cooling and venting the excess CO₂, the solid reaction mass is dissolved in water. The aqueous solution is acidified with concentrated hydrochloric acid to a pH of 1-2, leading to the precipitation of the crude this compound.

  • The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure product.

A review by Lindsey and Jeskey in Chemical Reviews indicates that the carboxylation of 2-isopropyl-6-methylphenol under these conditions can lead to a quantitative yield of 6-methyl-3-isopropyl-2-hydroxybenzoic acid.[3]

Visualization of the Kolbe-Schmitt Reaction Workflow

Kolbe_Schmitt_Workflow cluster_prep Phenoxide Preparation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification Phenol 2-Isopropyl-6-methylphenol Phenoxide Sodium 2-isopropyl-6-methylphenoxide Phenol->Phenoxide Deprotonation Base NaH in Toluene Base->Phenoxide CO2 High Pressure CO₂ Carboxylate Sodium 2-hydroxy-3-isopropyl-6-methylbenzoate Phenoxide->Carboxylate Autoclave Autoclave (125-150°C, 100-125 atm) CO2->Autoclave Autoclave->Carboxylate Acid HCl (aq) Product This compound Carboxylate->Product Acidification Acid->Product Purification Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.

Route 2: Directed ortho-Lithiation: A Regioselective Alternative

Directed ortho-lithiation (DoM) offers a powerful and highly regioselective method for the functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

Mechanistic Rationale

In this approach, the hydroxyl group of 2-isopropyl-6-methylphenol must first be protected to prevent it from reacting with the organolithium reagent. A common protecting group for this purpose is the methoxymethyl (MOM) ether. The oxygen atom of the MOM ether acts as the directing group, coordinating to the lithium cation of the organolithium reagent and directing deprotonation to the adjacent ortho-position. The subsequent quenching with CO₂ and deprotection of the MOM group yields the desired salicylic acid derivative.

Experimental Protocol: Directed ortho-Lithiation Synthesis

The following is a representative protocol for the synthesis of a substituted salicylic acid via directed ortho-lithiation.

Materials:

  • 2-Isopropyl-6-methylphenol

  • Chloromethyl methyl ether (MOM-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dry tetrahydrofuran (THF) or diethyl ether

  • Carbon dioxide (CO₂), solid (dry ice) or gaseous

  • Hydrochloric acid (HCl)

Procedure:

  • Protection of the Phenol: To a solution of 2-isopropyl-6-methylphenol and DIPEA in DCM at 0 °C, MOM-Cl is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the MOM-protected phenol.

  • ortho-Lithiation: The MOM-protected phenol is dissolved in dry THF or diethyl ether containing TMEDA and cooled to -78 °C under an inert atmosphere. n-BuLi or sec-BuLi is then added dropwise, and the mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • Carboxylation: An excess of crushed dry ice is added to the reaction mixture, or gaseous CO₂ is bubbled through the solution. The reaction is allowed to warm to room temperature overnight.

  • Work-up and Deprotection: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then treated with 6 M HCl in THF at room temperature to cleave the MOM protecting group.

  • Purification: The final product is purified by column chromatography or recrystallization to afford pure this compound.

Visualization of the Directed ortho-Lithiation Pathway

DoM_Pathway Start 2-Isopropyl-6-methylphenol Protected MOM-Protected Phenol Start->Protected Protection (MOM-Cl, DIPEA) Lithiated ortho-Lithiated Intermediate Protected->Lithiated ortho-Lithiation (n-BuLi, TMEDA, -78°C) Carboxylated Carboxylated Intermediate Lithiated->Carboxylated Carboxylation (CO₂) Product This compound Carboxylated->Product Deprotection (HCl)

References

Safety Operating Guide

Safe Disposal of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid (CAS 548-51-6), a compound commonly used in biochemical research.[1] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Immediate Precautions

This compound is classified as hazardous.[2] It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A).[2] It may also cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2]

In case of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][6]

Always show the Safety Data Sheet (SDS) to the attending physician.[2][6]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE CategorySpecification
Eye/Face Protection Use safety glasses with side-shields or a face shield. Ensure eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves before use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][6]
Body Protection Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2][6]

Spill and Waste Management Protocol

Proper containment and disposal of spills and waste are critical to laboratory safety.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use personal protective equipment. Avoid dust formation.[2]

  • Clean-up: Sweep up and shovel the spilled solid material.[5][6] Do not create dust.

  • Collect: Place the collected material into a suitable, closed, and labeled container for disposal.[2][5][6]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Procedure:

Disposal of this compound and its contaminated packaging must be handled as hazardous waste.

  • Collection: Collect waste material in a suitable, closed, and clearly labeled container.[2][5]

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[6] Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]

  • Do Not: Do not let the product enter drains.[2][6]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Collection cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs ppe->spill collect_waste Collect routine waste ppe->collect_waste collect_spill Sweep up spilled solid Avoid creating dust spill->collect_spill container Place in a suitable, closed, and labeled container collect_spill->container collect_waste->container storage Store in a designated hazardous waste area container->storage contact Contact Licensed Waste Disposal Service storage->contact dispose Dispose according to local/national regulations contact->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid (CAS 548-51-6), tailored for research scientists and drug development professionals.

Hazard Summary

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined in the table below. This is a mandatory requirement to prevent exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[1]Protects against dust particles and splashes.
Face Protection A face shield should be used in addition to goggles when there is a significant risk of splashing or dust generation.Provides a secondary layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation.[1][2]
Body Protection A standard laboratory coat must be worn at all times.Protects against accidental spills and contamination of clothing.[2]
Respiratory Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[3]Prevents respiratory tract irritation from airborne particles.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form of the acid to minimize inhalation of dust.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood to control dust. Avoid creating dust during handling.[1]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[1]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][3]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[1]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant. Do not allow the product to enter drains.[1][3]

Workflow for Handling this compound

G prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Handling ppe->handling weigh Weighing/Transfer (in Fume Hood) handling->weigh Step 2a dissolve Dissolving weigh->dissolve Step 2b cleanup Cleanup & Decontamination weigh->cleanup dissolve->cleanup Step 3 wash Wash Hands cleanup->wash Step 4 dispose Waste Disposal wash->dispose Step 5a storage Storage wash->storage Step 5b

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-isopropyl-6-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.